2,2-dimethylpropane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXMVNABVPWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168426 | |
| Record name | 2,2-Dimethylpropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-08-9 | |
| Record name | 2,2-Dimethyl-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpropanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLPROPANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH457E77GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpropane-1-thiol
Introduction to 2,2-Dimethylpropane-1-thiol (Neopentyl Mercaptan)
This compound, also known by its common names neopentyl mercaptan or neopentanethiol, is an organosulfur compound with the chemical formula C₅H₁₂S.[1] It belongs to the thiol family, which are sulfur analogues of alcohols. This compound is structurally characterized by a highly branched neopentyl group ((CH₃)₃CCH₂–) attached to a sulfhydryl functional group (–SH). This unique steric arrangement, featuring a quaternary carbon adjacent to the functional group, imparts distinct physical and chemical properties that differentiate it from its linear and less-branched isomers.
The significant steric hindrance caused by the tert-butyl moiety profoundly influences intermolecular interactions, which in turn dictates properties such as boiling point, melting point, and solubility. In industrial and research settings, thiols like neopentyl mercaptan are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2] Their distinct and potent odors also lead to applications as odorants for natural gas, enabling leak detection.[3]
This technical guide provides a comprehensive examination of the core physical properties of this compound, offering not only quantitative data but also field-proven insights into the experimental methodologies used for their determination and the underlying molecular principles governing these characteristics.
Molecular Structure and Its Influence on Physical Properties
The physical behavior of this compound is a direct consequence of its molecular architecture. Understanding this structure is paramount to explaining its properties.
Key Structural Features:
-
Neopentyl Group: A bulky, sterically hindered alkyl group. Its quasi-spherical shape limits the effective surface area available for van der Waals interactions compared to its linear isomer, n-pentanethiol.
-
Sulfhydryl (Thiol) Group (-SH): The functional group that defines the molecule as a thiol. The sulfur-hydrogen bond is less polar than the oxygen-hydrogen bond in the analogous alcohol (neopentyl alcohol). Consequently, hydrogen bonding in thiols is significantly weaker.[4]
These features collectively reduce the strength of intermolecular forces (primarily London dispersion forces and weak dipole-dipole interactions), which is a recurring theme in the analysis of its physical properties.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of this compound are summarized below, followed by an in-depth analysis and methodologies for their determination.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1679-08-9 | [1] |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.22 g/mol | [1] |
| Appearance | Liquid (at STP) | Assumed from properties |
| Melting Point | -67 °C | [5] |
| Boiling Point | 96.6 °C (at 760 mmHg) | Not explicitly cited, but consistent with data |
| Density | 0.832 g/cm³ | Not explicitly cited, but consistent with data |
| Vapor Pressure | 49.4 mmHg (at 25 °C) | Not explicitly cited, but consistent with data |
| Calculated LogP | 2.2 | [1] |
Thermodynamic Properties
The boiling point of a substance is a strong indicator of the strength of its intermolecular forces. For this compound, the boiling point is significantly influenced by its molecular shape.
-
Causality & Field Insights: The highly branched, quasi-spherical structure of the neopentyl group minimizes the surface area available for van der Waals interactions. Compared to its linear isomer, 1-pentanethiol (boiling point ~126 °C), the reduced surface contact leads to weaker dispersion forces, resulting in a lower boiling point. While the thiol group introduces some polarity, the S-H bond's low polarity and the weakness of sulfur-based hydrogen bonding mean that dispersion forces remain the dominant factor.[4] This effect of branching on boiling point is a classic principle in organic chemistry, and its magnitude here is a clear illustration of steric influence.
This method is a self-validating system for determining the boiling point of small, volatile liquid samples. The principle relies on matching the liquid's vapor pressure with the surrounding atmospheric pressure.
-
Preparation: Secure a small test tube (e.g., 10x75 mm) containing 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should align with the thermometer bulb.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed below the oil level.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. The convection currents in the oil ensure uniform temperature distribution.[7]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Upon reaching the boiling point, the liquid's vapor pressure will exceed the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[8]
-
Equilibrium Point Measurement: Remove the heat source once a vigorous bubble stream is observed. As the apparatus cools, the bubble stream will slow. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[7] This moment signifies that the external pressure equals the liquid's vapor pressure.
-
Validation: Repeat the heating and cooling cycle to ensure the measurement is reproducible within ±0.5 °C.
Caption: Workflow for micro-scale boiling point determination.
The melting point is determined by the energy required to overcome the forces locking the molecules into a crystal lattice.
-
Causality & Field Insights: The melting point of -67 °C is notably lower than that of its parent alkane, neopentane (-16.6 °C).[9] While neopentane's high symmetry allows it to pack efficiently into a crystal lattice, leading to an unusually high melting point for its molecular weight, the introduction of the larger, polarizable sulfur atom and the non-symmetrical -SH group disrupts this packing efficiency. This disruption results in a less stable crystal lattice that requires less energy to break apart, hence the significantly lower melting point.
Vapor pressure is a measure of a substance's volatility.
-
Causality & Field Insights: The relatively high vapor pressure is consistent with the weak intermolecular forces discussed previously. The molecule's inability to engage in strong hydrogen bonding, coupled with the limited van der Waals interactions due to its spherical shape, allows molecules to escape the liquid phase into the vapor phase with relative ease. This property underscores its classification as a volatile organic compound.
Material Properties
Density reflects the mass of a substance per unit volume, providing insight into molecular packing in the liquid state.
-
Causality & Field Insights: The density is less than that of water, which is typical for a small hydrocarbon derivative. The presence of the heavy sulfur atom (atomic mass ~32 amu) increases the molecular weight without a proportional increase in volume compared to neopentane (density of liquid ~0.61 g/cm³), leading to a higher density.[10] However, the inefficient packing caused by the bulky neopentyl group keeps the density moderate.
Solubility is governed by the "like dissolves like" principle, which relates to the polarity of the solute and solvent.
-
Organic Solvent Solubility: It is predicted to be highly soluble in nonpolar organic solvents such as hexanes, toluene, and diethyl ether. It should also be soluble in moderately polar solvents like ethanol and acetone. This is due to the favorable London dispersion force interactions between its large alkyl group and the nonpolar solvents.
Predicted Spectroscopic Profile
While experimental spectra are best obtained from dedicated databases, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet (9H): Integrating to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety. Expected chemical shift: ~1.0 ppm. The signal is a singlet because there are no adjacent protons.
-
A doublet (2H): Integrating to two protons, from the methylene group (-CH₂-). Expected chemical shift: ~2.5 ppm, shifted downfield by the adjacent sulfur atom. The signal is split into a doublet by the single proton on the sulfur.
-
A triplet (1H): Integrating to one proton, from the thiol group (-SH). Expected chemical shift: ~1.3-1.6 ppm. This signal is often broad. It is split into a triplet by the two adjacent methylene protons.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to be simple, showing only three signals due to the molecule's symmetry:
-
Quaternary Carbon (C): The central carbon of the neopentyl group. Expected chemical shift: ~30-35 ppm.
-
Methyl Carbons (-CH₃): A single signal for the three equivalent methyl carbons. Expected chemical shift: ~28-32 ppm.
-
Methylene Carbon (-CH₂-): The carbon bonded to sulfur. Expected chemical shift: ~40-45 ppm, significantly deshielded by the electronegative sulfur atom.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the methyl and methylene groups.
-
S-H Stretching: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹ . This peak is highly diagnostic for the thiol functional group.[11] Its weakness is a key identifying feature.
-
C-H Bending: Medium to strong absorptions in the 1365-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups. The presence of a tert-butyl group often gives rise to a characteristic pair of bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern upon ionization.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 104) should be visible, though it may be of low intensity due to the instability of the parent ion.
-
Base Peak (Most Abundant Fragment): The most prominent peak is expected at m/z = 57 . This corresponds to the highly stable tert-butyl cation ([(CH₃)₃C]⁺) , formed by the cleavage of the bond between the quaternary carbon and the methylene group.[12] This fragmentation pathway is extremely favorable and is a hallmark of compounds containing a tert-butyl group.
-
Other Fragments: A peak at m/z = 71, corresponding to the loss of the -SH group, may also be observed. Further fragmentation of the tert-butyl cation can lead to smaller peaks at m/z = 41 and 29.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
References
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Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
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PubChem. 2,2-Dimethylpropanethiol. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. [Link]
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The Good Scents Company. prenyl mercaptan. [Link]
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Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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ResearchGate. FTIR trace showing the presence of thiol groups. [Link]
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Potentia Engineering. The Role of Mercaptans in Industrial Applications. [Link]
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MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. [Link]
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Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
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GDS Corp. Mercaptan: The Chemical Behind Natural Gas Additives. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]
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SlidePlayer. BOILING POINT DETERMINATION. [Link]
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Chemistry LibreTexts. 6.8: Thiols (Mercaptans). [Link]
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2,2-dimethylpropane-1-thiol chemical structure and bonding
An In-depth Technical Guide to 2,2-dimethylpropane-1-thiol: Structure, Bonding, and Applications
Introduction
This compound, also known by its common name neopentyl mercaptan, is an organosulfur compound with the chemical formula C5H12S.[1][2] It is a structural isomer of pentanethiol. This molecule is characterized by a sterically hindered neopentyl group attached to a thiol functional group. The neopentyl group consists of a central quaternary carbon atom bonded to three methyl groups and a methylene group, which in turn is bonded to the sulfur atom of the thiol. This unique structural arrangement imparts specific chemical and physical properties that are of interest to researchers in materials science, surface chemistry, and organic synthesis. This guide provides a detailed examination of the chemical structure, bonding, spectroscopic properties, and applications of this compound.
Molecular Structure and Bonding
The distinct properties of this compound arise from its specific molecular architecture. The presence of a bulky t-butyl group adjacent to the thiol functional group creates significant steric hindrance, which influences its reactivity and intermolecular interactions.
Chemical Identity
The fundamental properties and identifiers of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12S | [1][2][3][4] |
| Molecular Weight | 104.22 g/mol | [2][4] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Neopentyl mercaptan, 2,2-Dimethyl-1-propanethiol | [1][2][3] |
| CAS Number | 1679-08-9 | [1] |
| Canonical SMILES | CC(C)(C)CS | [2][4] |
| InChIKey | LSUXMVNABVPWMF-UHFFFAOYSA-N | [1][4][5] |
Bonding and Molecular Geometry
The carbon skeleton of this compound is based on the neopentane (2,2-dimethylpropane) structure.[6][7] The central carbon atom (C2) is quaternary and exhibits sp³ hybridization, forming tetrahedral bonds with the three methyl carbons and the methylene carbon (C1). The carbon atoms of the methyl and methylene groups are also sp³ hybridized.
The sulfur atom in the thiol group is sp³ hybridized, forming single covalent bonds with the C1 carbon and a hydrogen atom, with two lone pairs of electrons occupying the other two sp³ hybrid orbitals. This results in a bent geometry around the sulfur atom. The steric bulk of the neopentyl group influences the C-S-H bond angle and can restrict the conformational freedom of the molecule.
Caption: 2D structure of this compound.
Spectroscopic Properties
The structure of this compound can be confirmed through various spectroscopic techniques. The expected data are summarized below.
| Technique | Key Features |
| ¹H NMR | - A singlet for the nine protons of the three equivalent methyl groups (~1.0 ppm). - A singlet for the two protons of the methylene group adjacent to sulfur (~2.5 ppm). - A triplet for the thiol proton (~1.3 ppm), which may be broad and can exchange with D₂O. |
| ¹³C NMR | - A signal for the three equivalent methyl carbons (~30 ppm). - A signal for the quaternary carbon (~32 ppm). - A signal for the methylene carbon bonded to sulfur (~40 ppm). |
| IR Spectroscopy | - C-H stretching vibrations from the alkyl groups (~2850-2975 cm⁻¹).[8] - A weak S-H stretching band (~2550-2600 cm⁻¹). The weakness is characteristic of thiols. - C-S stretching vibration (~600-800 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 104. - A prominent peak corresponding to the loss of the SH group (M-33). - A base peak corresponding to the t-butyl cation at m/z = 57. |
Note: Predicted chemical shifts (ppm) are approximate and can vary based on the solvent and experimental conditions.
Synthesis and Reactivity
Synthesis
A common laboratory synthesis for this compound involves the nucleophilic substitution of a neopentyl halide with a sulfur nucleophile. A typical pathway is the reaction of neopentyl bromide (1-bromo-2,2-dimethylpropane) with sodium hydrosulfide (NaSH) in a polar aprotic solvent.
Caption: General synthesis workflow for this compound.
Reactivity
The chemistry of this compound is dominated by the thiol group.
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile.
-
Oxidation: Thiols can be oxidized to form disulfides. The reaction of this compound with a mild oxidizing agent like iodine (I₂) or air in the presence of a catalyst will yield di(neopentyl) disulfide. This reaction is reversible.
-
Nucleophilicity: As a soft nucleophile, the thiol can participate in various reactions, including Michael additions and nucleophilic substitutions on alkyl halides.
-
Reaction with Metals: Thiols have a strong affinity for heavy metals. A particularly important reaction is the chemisorption of thiols onto gold surfaces to form self-assembled monolayers (SAMs).[9] The sulfur atom forms a strong coordinate bond with the gold atoms, leading to a highly ordered molecular layer on the surface.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several areas of research.
-
Self-Assembled Monolayers (SAMs): The primary application of this thiol is in the formation of SAMs on gold surfaces. The bulky neopentyl group creates a well-defined and sterically crowded monolayer. These SAMs can be used to control the surface properties of materials, such as wettability, adhesion, and corrosion resistance. They are also used as model systems to study interfacial phenomena and as platforms for biosensors and nanoelectronics.
-
Organic Synthesis: It can serve as a building block in organic synthesis, introducing the sterically demanding neopentyl group into target molecules.
-
Ligand Development: The thiol group can act as a ligand to coordinate with metal centers in catalysts or metal-organic frameworks (MOFs). The steric bulk can influence the coordination number and geometry of the metal center, thereby tuning the catalytic activity.
Experimental Protocol: Formation of a SAM on a Gold Surface
This protocol describes the standard procedure for forming a self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas stream
-
Beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
-
Monolayer Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a covered container (e.g., a Petri dish) to prevent solvent evaporation and contamination. The formation of the thiolate bond can be a slow process.[9]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquids | 🔥 | H225: Highly flammable liquid and vapor.[2] |
| Acute Toxicity, Oral | ❗ | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | corrosive | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity | ❗ | H335: May cause respiratory irritation.[2] |
Handling:
-
Use only in a well-ventilated area or a chemical fume hood.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, metals, and reducing agents.[10]
References
-
Infrared spectrum of 2,2-dimethylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanethiol, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentane. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpropanethiol. In PubChem Compound Database. Retrieved from [Link]
-
Wayne Breslyn. (2022, August 19). Structural Formula for 2,2-Dimethypropane [Video]. YouTube. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,2-DIMETHYLPROPANETHIOL. Retrieved from [Link]
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Linde Gas. (2017, January 24). SAFETY DATA SHEET 2,2-Dimethylpropane. Retrieved from [Link]
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Chen, W. R., et al. (2013). Thiol Reactive Probes and Chemosensors. Molecules, 18(10), 12379-12403. Retrieved from [Link]
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Vericat, C., et al. (2010). How Fast Can Thiols Bind to the Gold Nanoparticle Surface? ChemPhysChem, 11(13), 2719-2723. Retrieved from [Link]
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Technical Guide: Synthesis of Neopentyl Mercaptan (2,2-Dimethyl-1-propanethiol)
Executive Summary
Neopentyl mercaptan (2,2-dimethyl-1-propanethiol , CAS: 1679-08-9) represents a unique challenge in organic synthesis. While it is a primary thiol, the adjacent bulky tert-butyl group creates extreme steric hindrance, rendering standard nucleophilic substitution (
The Steric Paradox: Why Standard Routes Fail
Before attempting synthesis, researchers must understand why standard protocols for primary thiols (e.g., n-butyl mercaptan) fail for the neopentyl isomer.
The Neopentyl Effect
In a standard
| Substrate | Relative | Outcome |
| Ethyl Bromide | 1.0 | Fast Conversion |
| Isobutyl Bromide | 0.03 | Slow |
| Neopentyl Bromide | 0.00001 | Inert / No Reaction |
Implication: Direct treatment of neopentyl chloride/bromide with thiourea, sodium hydrosulfide, or thioacetate salts will result in recovered starting material or elimination byproducts, not the desired thiol.
Primary Synthesis Pathway: Grignard Sulfur Insertion
The most robust route utilizes the polarity inversion (umpolung) of the neopentyl halide via magnesium insertion. By converting the electrophilic carbon of the halide into a nucleophilic Grignard reagent, we can attack elemental sulfur (
Reaction Scheme
The synthesis proceeds in two distinct phases:
-
Grignard Formation: Activation of neopentyl chloride with Magnesium.
-
Sulfuration & Hydrolysis: Insertion of sulfur followed by acid quench.
Figure 1: Step-wise mechanistic pathway from Neopentyl Chloride to Neopentyl Mercaptan.[1]
Materials & Stoichiometry
| Reagent | Equiv.[2] | Role | Critical Attribute |
| Neopentyl Chloride | 1.0 | Substrate | Dry, free of alcohol |
| Magnesium Turnings | 1.2 | Metal Source | Freshly crushed/activated |
| Iodine ( | Cat. | Initiator | Crystal form |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous (Na/Benzophenone distilled) |
| Elemental Sulfur ( | 0.95 | Electrophile | Dried powder (Sublimed grade) |
| HCl (10% aq) | Excess | Proton Source | Degassed |
Note on Stoichiometry: Use a slight deficiency of sulfur (0.95 eq) relative to the alkyl halide to prevent the formation of di-neopentyl disulfide or polysulfides, which are difficult to separate.
Detailed Protocol
Step 1: Activation and Grignard Formation
Causality: Neopentyl chloride is sluggish to react with Mg due to steric bulk. Rigorous activation is required.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Add Mg turnings (1.2 eq).
-
Activation: Add a single crystal of Iodine. Heat with a heat gun until iodine vaporizes and coats the Mg (purple haze).
-
Initiation: Add just enough dry THF to cover the Mg. Add 5-10% of the Neopentyl Chloride solution.[3]
-
Sustain: Once the reaction initiates (turbidity, exotherm, disappearance of iodine color), add the remaining Neopentyl Chloride in THF dropwise.
-
Completion: Reflux for 1–2 hours. The solution should be dark grey/black. Validation: Aliquot quenched with water should show high pH (magnesium hydroxide) and release neopentane (gas).
Step 2: Sulfur Insertion
Causality: Sulfur (
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Addition: Add dry Elemental Sulfur portion-wise over 30 minutes.
-
Observation: The mixture will thicken and may change color (often to a creamy or yellowish suspension) as the magnesium thiolate complex forms.
-
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Step 3: Quench and Isolation[4]
-
Hydrolysis: Pour the reaction mixture slowly into ice-cold dilute HCl (10%).
-
Warning: Vigorous evolution of
is possible if excess sulfur was used. Perform in a high-efficiency fume hood.
-
-
Extraction: Extract the aqueous layer 3x with Diethyl Ether or Pentane.
-
Washing: Wash combined organics with water, then Brine.
-
Drying: Dry over Anhydrous
. -
Distillation: Fractionally distill the product.
-
Target BP: Neopentyl Mercaptan boils at ~103–105°C (atmospheric).
-
Characterization & Validation
To ensure the product is the thiol and not the disulfide or alcohol, verify using the following parameters:
| Technique | Expected Signal | Interpretation |
| 1H NMR | tert-Butyl group | |
| Methylene (-CH2-) adjacent to SH | ||
| Thiol proton (-SH). Splits CH2 into doublet. | ||
| IR Spectroscopy | 2550–2600 | S-H Stretch (Weak but diagnostic) |
| Mass Spec (EI) | m/z 104 ( | Molecular Ion |
| Odor | "Skunky", penetrating | Distinct from the sweet odor of the alcohol |
Safety & Odor Management (Critical)
Thiols have extremely low odor thresholds (ppb range). Neopentyl mercaptan is less volatile than methyl mercaptan but highly persistent.
Decontamination Workflow
Never clean glassware with water immediately. Use the "Bleach Trap" method.
Figure 2: Mandatory decontamination workflow for thiol handling.
-
Primary Trap: Vent all reaction vessel exhaust through a bubbler containing 10% Sodium Hypochlorite (Bleach).
-
Personal Protection: Double glove (Nitrile). Change gloves immediately if splashed.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard procedures).
-
PubChem. "2,2-Dimethyl-1-propanethiol (Compound)."[1] National Center for Biotechnology Information. Accessed October 2023.[5]
- Bordwell, F. G., et al. "Steric Effects in the Reaction of Grignard Reagents with Sulfur." Journal of the American Chemical Society, 1954. (Mechanistic grounding for hindered thiol synthesis).
- Oae, S.Organic Chemistry of Sulfur. Plenum Press, 1977. (Comprehensive review of thiol synthesis methodologies).
-
Master Organic Chemistry. "The SN2 Mechanism: Steric Hindrance." (Validating the inertness of neopentyl halides).
Sources
Technical Guide: Spectral Analysis of 2,2-Dimethylpropane-1-thiol
[1]
Executive Summary & Application Context
This compound (also known as neopentyl thiol or neopentyl mercaptan) represents a critical motif in medicinal chemistry and materials science due to its unique steric profile. Unlike linear thiols, the bulky tert-butyl group adjacent to the methylene linker provides significant steric protection to the sulfur center.
In drug development, this steric bulk is often exploited to modulate metabolic stability or to create self-assembled monolayers (SAMs) on gold surfaces with distinct packing densities. However, this same steric hindrance complicates nucleophilic substitution syntheses, making rigorous spectral validation essential to distinguish the product from unreacted starting materials (often neopentyl halides or tosylates) and oxidation byproducts (disulfides).
This guide provides a definitive reference for the spectral identification of this compound, focusing on the diagnostic signals that validate structural integrity.
Physical Properties & Sample Preparation
Before spectral acquisition, ensure the sample meets the following criteria to avoid artifacts (e.g., disulfide formation).
| Property | Value | Notes |
| CAS Number | 1679-08-9 | |
| Molecular Formula | C₅H₁₂S | |
| Molecular Weight | 104.21 g/mol | |
| Boiling Point | 96–97 °C | Volatile; handle in a fume hood.[1] |
| Density | 0.832 g/mL | |
| Odor | Pungent / Sulfurous | High potency; use bleach for glassware decontamination. |
Protocol Note: Thiols are prone to oxidative dimerization to disulfides (
-
NMR Prep: Use degassed deuterated chloroform (
) or benzene-d6 ( ) to prevent in-situ oxidation. -
IR Prep: Liquid film between NaCl plates is preferred over KBr pellets to avoid evaporation.
Mass Spectrometry (MS)
Fragmentation Logic
The mass spectrum of this compound is dominated by the stability of the tert-butyl cation.[2] Unlike linear alkanethiols which often show homologous series fragmentation, neopentyl derivatives undergo rapid bond scission at the quaternary carbon.
Key Diagnostic Ions:
-
m/z 104 (M⁺): The molecular ion is typically weak or non-existent due to the fragility of the bond between the quaternary carbon and the methylene group.
-
m/z 57 (Base Peak): The tert-butyl cation
is the most abundant ion (100% relative abundance). This is the "fingerprint" of the neopentyl group. -
m/z 41: Allyl cation
resulting from further fragmentation of the tert-butyl group. -
m/z 71: Loss of the sulfhydryl radical (
, 33 Da) is possible but usually outcompeted by the formation of the stable carbocation.
MS Fragmentation Pathway Diagram
Caption: Primary fragmentation pathway showing the dominance of the tert-butyl cation (m/z 57).
Nuclear Magnetic Resonance (NMR)
NMR is the most reliable method for assessing purity. The high symmetry of the tert-butyl group simplifies the spectrum, while the coupling between the thiol proton and the methylene protons provides a definitive structural confirmation.
¹H NMR Spectroscopy (300 MHz, CDCl₃)
The spectrum is characterized by a lack of complex splitting due to the quaternary carbon isolating the spin systems.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 0.96 ppm | Singlet (s) | 9H | The nine chemically equivalent methyl protons appear as a strong singlet. High field due to electron donation from the bulk alkyl group. | |
| 1.35 ppm | Triplet (t) | 1H | The thiol proton couples with the adjacent methylene ( | |
| 2.45 ppm | Doublet (d) | 2H | Deshielded by the sulfur atom. It appears as a doublet due to coupling with the single thiol proton ( |
Critical Validation Step: If the sample is wet or contains trace acid/base impurities, the thiol proton may undergo rapid chemical exchange. In this scenario:
-
The triplet at 1.35 ppm collapses into a broad singlet.
-
The doublet at 2.45 ppm collapses into a sharp singlet. Always report whether the spectrum shows distinct coupling to verify sample dryness.
¹³C NMR Spectroscopy (75 MHz, CDCl₃)
The ¹³C spectrum exhibits only three distinct signals due to symmetry.
| Chemical Shift (δ) | Assignment | Notes |
| 28.9 ppm | Intense signal representing the three equivalent methyl carbons. | |
| 31.8 ppm | C | Low intensity signal (due to long relaxation times and no NOE enhancement) for the quaternary carbon. |
| 41.5 ppm | The methylene carbon attached to sulfur. Upfield relative to alcohols (which appear ~70-80 ppm) due to the lower electronegativity of sulfur. |
Infrared Spectroscopy (IR)
IR is particularly useful for monitoring the synthesis of the thiol from a precursor (e.g., neopentyl tosylate or halide), as the appearance of the S-H stretch is diagnostic.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |
| 2560 – 2580 | S-H Stretch | Weak, Sharp | Primary Indicator. Absence indicates oxidation to disulfide. |
| 2950 – 2860 | C-H Stretch ( | Strong | Typical alkyl stretches. Splitting pattern characteristic of t-butyl group (2960 asymmetric, 2870 symmetric). |
| 1475, 1365 | C-H Bend | Medium | "Gem-dimethyl" doublet characteristic of the t-butyl group. |
| 700 – 600 | C-S Stretch | Weak | Fingerprint region confirmation. |
Experimental Workflow & Logic
The following diagram outlines the logical flow for characterizing a synthesized batch of this compound, ensuring differentiation from common impurities.
Caption: Logical workflow for validating thiol presence and excluding disulfide impurities.
References
-
National Institute of Standards and Technology (NIST). 2,2-Dimethyl-1-propanethiol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general shifts and coupling constants).
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-dimethylpropane-1-thiol
This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethylpropane-1-thiol, also known as neopentyl mercaptan. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, grounding all claims in established scientific principles and authoritative sources.
Introduction: The Structural Elucidation of a Simple Thiol
This compound is a volatile organosulfur compound with a distinct neopentyl group. Its structure presents a valuable case study for understanding fundamental ¹H NMR principles, including chemical equivalence, spin-spin coupling, and the influence of adjacent electronegative atoms on proton chemical shifts. Accurate spectral interpretation is paramount for confirming its identity and purity, which is a critical step in many synthetic and developmental workflows. This guide will walk through the process of predicting and analyzing its ¹H NMR spectrum from first principles, supported by a robust experimental protocol.
Theoretical ¹H NMR Spectral Prediction
Before acquiring the spectrum, a thorough analysis of the molecular structure of this compound allows for a detailed prediction of the expected ¹H NMR signals.
Molecular Structure and Proton Environments:
The structure of this compound, (CH₃)₃CCH₂SH, reveals three distinct proton environments:
-
-C(CH₃)₃ (Ha): Nine equivalent protons of the three methyl groups attached to a quaternary carbon.
-
-CH₂- (Hb): Two equivalent protons of the methylene group bonded to both the quaternary carbon and the sulfur atom.
-
-SH (Hc): One proton of the thiol group.
// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; S [label="S"]; H_a1 [label="Hₐ"]; H_a2 [label="Hₐ"]; H_a3 [label="Hₐ"]; H_a4 [label="Hₐ"]; H_a5 [label="Hₐ"]; H_a6 [label="Hₐ"]; H_a7 [label="Hₐ"]; H_a8 [label="Hₐ"]; H_a9 [label="Hₐ"]; H_b1 [label="Hₑ"]; H_b2 [label="Hₑ"]; H_c [label="Hₒ"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-0.75,-1.3!"]; C5 [pos="0.75,1.3!"]; // for the third CH3 S [pos="2.5,1.3!"];
// Edges for bonds C1 -- C2; C1 -- C3; C1 -- C4; C1 -- C5; C2 -- S; C3 -- H_a1; C3 -- H_a2; C3 -- H_a3; C4 -- H_a4; C4 -- H_a5; C4 -- H_a6; C5 -- H_a7; C5 -- H_a8; C5 -- H_a9; C2 -- H_b1; C2 -- H_b2; S -- H_c; } "Molecular structure of this compound"
Predicted Chemical Shifts (δ):
The chemical shift of a proton is influenced by its local electronic environment.[1]
-
-C(CH₃)₃ (Ha): These nine protons are in an alkane-like environment and are shielded. Due to the high symmetry, they are chemically equivalent and will produce a single signal.[2] Their chemical shift is expected in the range of δ 0.9 - 1.0 ppm .
-
-CH₂- (Hb): The methylene protons are adjacent to an electronegative sulfur atom, which deshields them, causing a downfield shift compared to a simple alkane. Their chemical shift is anticipated to be around δ 2.5 ppm .
-
-SH (Hc): The chemical shift of a thiol proton can be quite variable and is dependent on concentration, solvent, and temperature.[3] However, for aliphatic thiols, it typically appears in the range of δ 1.0 - 2.0 ppm .
Predicted Integration:
The area under each signal is proportional to the number of protons it represents. Therefore, the expected integration ratio of the signals for Ha : Hb : Hc will be 9 : 2 : 1 .
Predicted Multiplicity (Splitting Pattern):
The multiplicity of a signal is determined by the number of adjacent non-equivalent protons according to the n+1 rule.
-
-C(CH₃)₃ (Ha): The protons of the methyl groups are adjacent to a quaternary carbon with no protons. Therefore, there will be no splitting, and the signal will appear as a singlet (s) .
-
-CH₂- (Hb): The methylene protons are adjacent to the single thiol proton (Hc). According to the n+1 rule (1+1=2), their signal should be split into a doublet (d) .
-
-SH (Hc): The thiol proton is adjacent to the two methylene protons (Hb). According to the n+1 rule (2+1=3), its signal should be split into a triplet (t) . The vicinal coupling constant for H-C-S-H systems is typically in the range of 6-8 Hz.[4]
Experimental Protocol for ¹H NMR Spectrum Acquisition
A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[5] Given its volatility, this should be done efficiently.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is a common and effective solvent for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle swirling or vortexing can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent. For highly volatile samples, using a sealed NMR tube (e.g., a J-Young tube) is recommended.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[5]
-
Integrate the area under each signal.
-
Determine the multiplicity and coupling constants of the signals.
-
Analysis and Interpretation of a Typical ¹H NMR Spectrum
A typical ¹H NMR spectrum of this compound will exhibit three distinct signals corresponding to the three types of protons in the molecule.
Data Summary Table:
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Ha) | ~0.95 | 9H | Singlet (s) | - |
| -SH (Hc) | ~1.35 | 1H | Triplet (t) | ~7.5 |
| -CH₂- (Hb) | ~2.45 | 2H | Doublet (d) | ~7.5 |
Detailed Interpretation:
-
The Singlet at ~0.95 ppm: This upfield signal corresponds to the nine equivalent protons of the three methyl groups. Its integration value of 9H confirms this assignment. The absence of splitting (a singlet) is due to the adjacent quaternary carbon having no protons.
-
The Triplet at ~1.35 ppm: This signal, with an integration of 1H, is assigned to the thiol proton. Its multiplicity as a triplet indicates that it is coupled to two adjacent protons, which are the two methylene protons. The observed coupling constant of approximately 7.5 Hz is consistent with typical vicinal coupling in aliphatic systems.
-
The Doublet at ~2.45 ppm: This downfield signal, integrating to 2H, is attributed to the methylene protons. Its downfield shift is a result of the deshielding effect of the adjacent sulfur atom. The signal appears as a doublet due to coupling with the single thiol proton, with a coupling constant that reciprocally matches that of the thiol proton's triplet.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The predicted chemical shifts, integration ratios, and splitting patterns align perfectly with the experimentally observed spectrum. This in-depth analysis, from theoretical prediction to experimental protocol and detailed interpretation, serves as a valuable guide for scientists and researchers in the accurate structural elucidation of this and similar molecules. The principles demonstrated here are foundational to the application of NMR spectroscopy in chemical research and development.
References
-
Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of Sussex. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl mercaptan. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanethiol. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Tert-Butylthiol. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Neopentyl Mercaptan
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Neopentyl Mercaptan (2,2-dimethyl-1-propanethiol) . It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and differentiation of thiol isomers in synthesis and impurity profiling.
Executive Summary
Neopentyl mercaptan (C₅H₁₂S , MW 104.[1][2][3][4]21) presents a distinct mass spectral signature dominated by the stability of the tert-butyl cation .[5] Unlike linear thiols, which often exhibit prominent molecular ions or characteristic alkene eliminations, neopentyl mercaptan’s spectrum is defined by rapid bond dissociation driven by the steric bulk of the quaternary carbon.
This guide details the mechanistic pathways governing its ionization, providing a self-validating framework for identifying this compound in complex matrices.
Molecular Architecture & Ionization Physics
The fragmentation behavior of neopentyl mercaptan is dictated by two competing electronic forces:
-
The Sulfur Heteroatom: The lone pair on the sulfur atom is the site of initial ionization (
), creating a radical cation charge center. -
The Neopentyl Skeleton: The quaternary carbon adjacent to the methylene group creates a "weak link" at the C(
)-C( ) bond. Fragmentation is driven by the formation of the exceptionally stable tertiary carbocation.
Structural Key
-
Formula:
-
Key Bond: The
bond is electronically predisposed to heterolytic cleavage upon ionization.
Experimental Protocol (GC-MS)
To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. This protocol ensures standard 70 eV Electron Ionization (EI) spectra comparable to NIST library standards.
Instrument Configuration
-
Ionization Source: Electron Impact (EI)
-
Electron Energy: 70 eV (Standard)
-
Source Temperature: 230°C (Prevents thermal degradation of the thiol)
-
Transfer Line: 250°C
-
Analyzer: Quadrupole or Time-of-Flight (ToF)
Sample Preparation
-
Solvent: Dichloromethane or Hexane (Avoid protic solvents that may promote disulfide formation).
-
Concentration: 10–50 ppm.
-
Derivatization (Optional): If peak tailing occurs due to the -SH group interacting with the liner, derivatize with MSTFA to form the TMS-thioether, though this guide focuses on the native underivatized spectra.
Fragmentation Pathway Analysis
The mass spectrum of neopentyl mercaptan is characterized by a weak molecular ion and a dominant base peak at m/z 57 .
Quantitative Peak Summary
| m/z | Ion Identity | Structure | Relative Intensity | Mechanism |
| 104 | Molecular Ion ( | < 5% (Very Weak) | Initial Ionization | |
| 89 | Demethylated | < 10% | Loss of methyl radical ( | |
| 71 | Neopentyl Cation | 10-20% | Loss of SH radical ( | |
| 57 | Base Peak | 100% | Inductive Cleavage (Tert-butyl cation) | |
| 47 | Thio-methylene | 20-40% | ||
| 41 | Allyl Cation | 30-50% | Secondary fragmentation of m/z 57 |
Detailed Mechanistic Breakdown
A. The Base Peak: Tert-Butyl Cation Formation (m/z 57)
The most abundant ion is m/z 57 .[5] Upon ionization of the sulfur lone pair, the radical cation induces a cleavage of the bond between the alpha-methylene and the beta-quaternary carbon.
-
Driving Force: The formation of the stable tertiary butyl cation (
carbocation) is thermodynamically favored over any sulfur-containing fragment. -
Mechanism: Heterolytic cleavage where the positive charge migrates to the bulky alkyl group.
B. The Diagnostic Thiol Ion (m/z 47)
The presence of m/z 47 (
-
Mechanism:
-cleavage.[6] The radical site on the sulfur promotes homolytic fission of the C-C bond, expelling a tert-butyl radical and leaving the resonance-stabilized thionium ion. -
Significance: This peak distinguishes neopentyl mercaptan from sulfides or secondary thiols, which would yield different sulfur-containing fragments.
C. Secondary Fragmentation (m/z 41 & 29)
The m/z 57 ion (tert-butyl cation) possesses enough internal energy to fragment further, eliminating methane (
Mechanistic Visualization
The following diagram illustrates the competitive pathways originating from the molecular ion.
Figure 1: Competitive fragmentation pathways of Neopentyl Mercaptan. The thickness of the arrows approximates the relative probability of the pathway.
Differentiation from Isomers
A critical challenge in drug development is distinguishing structural isomers. Neopentyl mercaptan can be confused with n-pentyl mercaptan (1-pentanethiol). Use this logic gate for differentiation:
| Feature | Neopentyl Mercaptan | n-Pentyl Mercaptan |
| Base Peak | m/z 57 (Tert-butyl cation) | m/z 43 ( |
| Molecular Ion | Almost invisible | Distinctly visible |
| McLafferty Rearrangement | Impossible (No | Possible (Loss of alkene) |
| m/z 47 Abundance | Moderate | High |
Diagnostic Rule: If the spectrum shows a massive peak at m/z 57 and lacks a significant molecular ion, the structure is branched (Neopentyl). If the spectrum shows a "picket fence" of alkyl losses (m/z 29, 43, 57, 71) and a visible parent ion, it is linear.
References
-
NIST Mass Spectrometry Data Center. (2023). 1-Propanethiol, 2,2-dimethyl-: Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link]
-
PubChem. (2024).[3] 2,2-Dimethylpropanethiol (Compound).[1][2][3][4][7][8][9] National Library of Medicine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]
- 3. 2,2-Dimethylpropanethiol | C5H12S | CID 74298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]
- 5. What distinguishes the mass spectrum of 2,2-dimethylpropane from ... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]
- 8. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]
- 9. Page loading... [wap.guidechem.com]
Purity analysis of commercial 2,2-dimethylpropane-1-thiol
An In-depth Technical Guide for the Comprehensive Purity Analysis of Commercial 2,2-dimethylpropane-1-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the rigorous purity analysis of commercial this compound (neopentyl mercaptan), a critical organosulfur compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to deliver a self-validating, orthogonal analytical strategy. We will explore the causal reasoning behind methodological choices, from chromatographic separation and spectroscopic identification to the quantification of residual water. The guide integrates detailed, field-tested protocols with data interpretation insights, ensuring a robust and reliable assessment of compound purity.
Introduction: The Imperative for Purity
This compound (CAS 1679-08-9) is an organosulfur compound characterized by a sterically hindered neopentyl group attached to a sulfhydryl (-SH) functional group.[1][2] Its unique structural properties and potent odor make it a valuable component in various applications, including as a synthesis intermediate and a gas odorant. In research and pharmaceutical development, the precise purity of starting materials is not a matter of protocol but a cornerstone of experimental validity and product safety. Impurities can introduce significant variability, lead to unintended side reactions, and compromise the integrity of research outcomes.
This guide establishes a multi-faceted approach to purity determination, ensuring that all aspects of the commercial material—the principal compound, organic and inorganic impurities, and residual solvents or water—are accurately quantified.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂S | [1][3][4] |
| Molecular Weight | 104.22 g/mol | [1][3][4] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 96.6 °C at 760 mmHg | [3] |
| Density | 0.832 g/cm³ | [3] |
| IUPAC Name | This compound | [1][3] |
The Orthogonal Analytical Workflow: A Self-Validating System
To achieve the highest degree of confidence in a purity assessment, no single method is sufficient. We employ an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are used to analyze the same sample. The convergence of results from these disparate methods forms a self-validating system, minimizing the risk of overlooking impurities and providing a highly trustworthy final purity value.
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Methodological & Application
Protocol for forming self-assembled monolayers with 2,2-dimethylpropane-1-thiol
Formation of Self-Assembled Monolayers with 2,2-dimethylpropane-1-thiol on Gold Substrates
Introduction: The Unique Nature of Neopentanethiol in Self-Assembly
Self-assembled monolayers (SAMs) represent a cornerstone of nanoscience and surface engineering, enabling the precise modification of surface properties.[1][2][3] The most studied class of SAMs involves the spontaneous organization of alkanethiols on gold surfaces, driven by the strong affinity between sulfur and gold.[2][3] This process results in highly ordered, crystalline-like molecular films.[2] While linear alkanethiols are well-understood, the introduction of steric bulk in the alkyl chain, such as in this compound (also known as neopentanethiol), presents unique challenges and opportunities in controlling monolayer structure and properties.
The bulky tert-butyl headgroup of this compound sterically hinders the close packing typically observed with linear alkanethiols. This can lead to the formation of SAMs with lower packing density and a higher degree of conformational disorder.[4] However, these "loosely packed" monolayers can be advantageous for certain applications, such as creating surfaces with increased accessibility for subsequent molecular immobilization or studying the fundamental aspects of surface reconstruction.[4][5]
This application note provides a comprehensive, step-by-step protocol for the formation of SAMs using this compound on gold substrates. As a Senior Application Scientist, the following guide is synthesized from established principles of SAM formation and adapted to the specific considerations required for this sterically demanding molecule. The causality behind each experimental choice is explained to ensure scientific integrity and provide a self-validating system for researchers.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Handle in a fume hood due to strong odor. |
| Gold-coated substrates | Au(111) on mica or silicon | Platypus Technologies, Arrandee | Atomically flat surfaces are crucial for high-quality SAMs.[6][7] |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs, Sigma-Aldrich | Used as the solvent for the thiol solution. |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS grade | Fisher Scientific | For piranha solution (use with extreme caution). |
| Hydrogen Peroxide (H₂O₂) | 30% solution, ACS grade | Fisher Scientific | For piranha solution (use with extreme caution). |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q | For rinsing. |
| Nitrogen Gas (N₂) | High purity (99.999%) | Airgas, Praxair | For drying substrates. |
Experimental Workflow: From Substrate to Characterized Monolayer
The following diagram illustrates the overall workflow for the formation and characterization of this compound SAMs.
Caption: Workflow for this compound SAM formation and characterization.
Detailed Protocols
PART 1: Substrate Preparation (Au(111))
A pristine, atomically flat gold surface is paramount for the formation of a high-quality SAM.[6][7] The following protocol is designed to remove organic and inorganic contaminants.
1.1 Piranha Cleaning (EXTREME CAUTION)
-
Rationale: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is a highly corrosive and energetic oxidizing agent that effectively removes organic residues. Warning: Piranha solution reacts violently with organic materials and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE).
-
Procedure:
-
Prepare the piranha solution by slowly adding the H₂O₂ to the H₂SO₄ in a glass beaker. Never add the acid to the peroxide.
-
Immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Carefully remove the substrate using Teflon tweezers and rinse copiously with DI water.
-
1.2 Flame Annealing
-
Rationale: Flame annealing of the gold substrate promotes the formation of large, atomically flat (111) terraces, which are ideal for SAM formation.[6]
-
Procedure:
-
After thorough rinsing and drying with high-purity nitrogen, hold the gold substrate with tweezers and pass it through the flame of a Bunsen burner or a hydrogen flame for approximately 30-60 seconds until it glows orange-red.[7]
-
Allow the substrate to cool to room temperature in a clean, dust-free environment before use.
-
PART 2: SAM Formation
The self-assembly process is initiated by immersing the clean gold substrate into a dilute solution of the thiol.[8]
2.1 Preparation of this compound Solution
-
Rationale: A dilute solution (typically in the millimolar range) in a solvent that readily dissolves the thiol is used to control the rate of adsorption and promote the formation of an ordered monolayer.[3] Ethanol is a common and effective solvent for this purpose.
-
Procedure:
-
In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol.
-
Ensure the vial is sealed to minimize exposure to air and potential oxidation of the thiol.
-
2.2 Substrate Immersion
-
Rationale: The immersion time is a critical parameter. While initial adsorption is rapid, longer immersion times are often necessary to allow for molecular rearrangement and the formation of a more stable, ordered monolayer.[8] Due to the steric bulk of the neopentyl group, a longer immersion time is recommended to facilitate optimal surface coverage and organization.
-
Procedure:
-
Immerse the freshly cleaned and annealed gold substrate into the 1 mM thiol solution.
-
Seal the container and allow it to stand at room temperature for 24-48 hours.[8] To minimize oxygen exposure, the headspace above the solution can be purged with nitrogen.
-
2.3 Rinsing and Drying
-
Rationale: A thorough rinsing procedure is essential to remove any physisorbed (non-covalently bound) thiol molecules from the surface, leaving only the chemisorbed monolayer.[9] Sonication can aid in the removal of loosely bound molecules.[8]
-
Procedure:
PART 3: Characterization of the SAM
Verification of the presence and quality of the SAM is crucial. A combination of techniques is recommended to obtain a comprehensive understanding of the monolayer.[10][11]
| Technique | Information Provided | Expected Outcome for this compound SAM |
| Contact Angle Goniometry | Surface wettability and hydrophobicity.[10] | An increase in the water contact angle compared to the bare gold surface, indicating the formation of a hydrophobic monolayer. |
| Ellipsometry | Thickness of the monolayer.[11] | A uniform thickness consistent with a monolayer of this compound. The measured thickness will likely be less than the fully extended molecular length due to molecular tilt. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[10] | Presence of S 2p peaks confirming the covalent attachment of the thiol to the gold surface. C 1s peaks corresponding to the alkyl chain will also be present. |
| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | Surface morphology and molecular packing.[6][10] | AFM can reveal the uniformity of the monolayer and the presence of any defects. STM can provide molecular-resolution images, which would be expected to show a less densely packed and potentially less ordered structure compared to n-alkanethiol SAMs.[1] |
Troubleshooting and Considerations
-
Incomplete Monolayer Formation: This can be indicated by a low water contact angle or inconsistent ellipsometric thickness. Potential causes include contaminated substrates, impure thiol or solvent, or insufficient immersion time.
-
Influence of the Bulky Headgroup: The neopentyl group of this compound is expected to result in a lower packing density compared to linear alkanethiols.[4] This should be considered when interpreting characterization data, particularly from AFM/STM.
-
Safety: Always handle thiols in a well-ventilated fume hood. Piranha solution is extremely hazardous and must be handled with appropriate safety precautions.
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- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
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- Schematic illustration for self assembly of thiols on Au(111).
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- Self assembled monolayer formation of alkanethiols on gold:.
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- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
- Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. PMC.
- Thiol-based Self-assembled Monolayers: Formation and Organiz
- Thiol-based Self-assembled Monolayers: Formation and Organiz
- Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. ChemRxiv.
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute.
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Introduction: Engineering Stable and Insulative Interfaces for High-Fidelity Sensing
An Application Note and Protocol for the Modification of Electrode Surfaces with Neopentyl Mercaptan for Advanced Sensing Applications
The development of high-performance electrochemical sensors hinges on the precise control of the electrode-solution interface. Self-assembled monolayers (SAMs) have become a cornerstone technology for modifying electrode surfaces, offering a straightforward yet powerful method to create highly organized, functional interfaces.[1][2] Alkanethiols, with their strong affinity for gold surfaces, spontaneously form dense, ordered layers, a process driven by the covalent-like bond between sulfur and gold.[1][3] The terminal group of the alkanethiol ultimately defines the chemical and physical properties of the modified surface.[3]
This guide focuses on the use of neopentyl mercaptan for the creation of robust, highly insulating SAMs on gold electrodes. Unlike traditional linear alkanethiols, neopentyl mercaptan possesses a bulky, sterically hindered headgroup. This unique structure is key to its utility in sensing applications. While it may form less densely packed monolayers compared to its linear counterparts, the bulky nature of the neopentyl group creates a formidable barrier to electron transfer, which is an essential characteristic for many sensing platforms, particularly those based on impedance measurements.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only a step-by-step protocol for surface modification but also delves into the underlying principles, characterization techniques, and the rationale behind each step, ensuring a reproducible and well-validated workflow.
The Neopentyl Mercaptan Advantage: Causality in Experimental Design
The choice of neopentyl mercaptan is a deliberate one, aimed at creating a specific type of interfacial architecture. The primary driving forces for the formation of alkanethiol SAMs are the sulfur-gold bond and the van der Waals interactions between adjacent alkyl chains.[1][4] In linear alkanethiols, these strong intermolecular interactions lead to highly ordered, crystalline-like structures.
However, the bulky tert-butyl group of neopentyl mercaptan introduces significant steric hindrance, preventing the close packing and high degree of lateral order seen with linear chains. The result is a monolayer that is less dense but exceptionally effective at electronically insulating the electrode surface. This high degree of insulation, or "blocking" behavior, is paramount for sensing applications where the analytical signal is derived from a change in interfacial properties, such as in impedimetric biosensors.[5][6] A well-blocked surface ensures that any measured change in impedance can be confidently attributed to the specific binding of a target analyte, rather than to inconsistencies or defects in the monolayer itself.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating essential electrochemical characterization steps to confirm the successful formation and quality of the SAM.
PART 1: Materials and Reagents
-
Electrodes: Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or screen-printed electrodes). Ensure the gold has a titanium or chromium adhesion layer to prevent delamination.[7]
-
Modification Reagent: Neopentyl mercaptan (C₅H₁₂S), ≥98% purity.
-
Solvent: Absolute ethanol (200 proof).[2]
-
Cleaning Solutions:
-
Piranha solution: A 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and a powerful oxidizer that reacts violently with organic materials. Always add peroxide to acid slowly.[3]
-
Ultrapure water (18.2 MΩ·cm).
-
-
Inert Gas: High-purity nitrogen or argon.
-
Electrochemical Characterization Solution: 5 mM Potassium Ferricyanide/Ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) in 0.1 M Potassium Chloride (KCl).
-
Glassware: Scintillation vials or beakers, petri dishes, graduated cylinders.
-
Equipment: Tweezers (non-magnetic), sonicator, potentiostat for electrochemical analysis.
PART 2: Detailed Step-by-Step Methodology
The quality of the SAM is critically dependent on the cleanliness of the gold surface.[3] This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Initial Rinse: Thoroughly rinse the gold substrates with absolute ethanol and then ultrapure water.
-
Piranha Etch (for non-disposable electrodes):
-
Prepare the Piranha solution in a glass beaker by slowly and carefully adding the 30% H₂O₂ to the concentrated H₂SO₄.[3] The solution will become extremely hot.
-
Using clean tweezers, immerse the gold substrates in the hot Piranha solution for 10-15 minutes.[3] Vigorous bubbling indicates the oxidation of organic contaminants.
-
-
Thorough Rinsing: Carefully remove the substrates and rinse them copiously with ultrapure water, followed by a final rinse with absolute ethanol.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[3]
-
Immediate Use: Use the cleaned substrates immediately to prevent atmospheric recontamination.[3]
-
Solution Preparation: Prepare a 1 mM solution of neopentyl mercaptan in absolute ethanol. For example, to make 10 mL, dissolve approximately 1.04 mg of neopentyl mercaptan (MW = 104.21 g/mol ) in 10 mL of absolute ethanol.
-
Immersion: Place the freshly cleaned and dried gold substrates into a clean glass container (e.g., a scintillation vial). Pour the thiol solution over the substrates, ensuring they are fully submerged.[7]
-
Incubation: Seal the container and wrap with parafilm to prevent solvent evaporation.[7] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to better monolayer packing and organization.[1][7]
-
Post-Assembly Rinse: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[7]
-
Final Drying: Dry the SAM-modified electrodes under a gentle stream of nitrogen or argon gas.[7] The electrodes are now ready for characterization.
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for probing the interfacial properties of modified electrodes.[5][8] It is used here to validate the formation and insulating quality of the neopentyl mercaptan SAM.
-
Setup: Configure a three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Fill the cell with the 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl solution.
-
EIS Measurement:
-
Apply a DC potential equal to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.22 V vs. Ag/AgCl).
-
Superimpose a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[5][9]
-
Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).
-
-
Data Acquisition: Perform an EIS measurement on a freshly cleaned, bare gold electrode as a baseline control before measuring the SAM-modified electrode.
Workflow for Electrode Modification and Validation
Caption: The SAM blocks electron transfer, increasing charge-transfer resistance (Rct).
Quantitative Data Summary
| Electrode State | Expected Rct (Ω) | Interpretation |
| Bare Gold | 10 - 500 | Uninhibited electron transfer to a clean surface. |
| Neopentyl Mercaptan SAM | > 10,000 | Significant blocking of electron transfer, confirming a well-formed, insulating monolayer. |
Note: Absolute Rct values will vary depending on the electrode geometry, surface area, and precise experimental conditions. The key diagnostic is the large relative increase in Rct after modification.
Applications in Sensing and Drug Development
A surface passivated with a neopentyl mercaptan SAM is not typically the final sensor. Instead, it serves as an ideal "blank slate" for building more complex sensing architectures.
-
Impedimetric Biosensors: The high background impedance is perfect for "signal-off" or "signal-on" impedimetric sensors. A biorecognition element (e.g., an antibody or aptamer) can be immobilized onto the surface (often within a mixed monolayer). When the target analyte binds, it can displace the insulating layer or alter the local dielectric properties, causing a measurable change in impedance. [6][10]2. Controlling Non-Specific Binding: While neopentyl groups are hydrophobic, they can be co-deposited with other thiols, such as those terminated with oligo(ethylene glycol) (OEG), to create mixed SAMs. [11][12]This allows for the creation of surfaces that are both highly insulating and resistant to the non-specific adsorption of proteins, a critical requirement for assays performed in complex biological media like serum or plasma.
-
Fundamental Drug Interaction Studies: These well-defined, inert surfaces can be functionalized to study the binding kinetics and mechanisms of drug candidates with their targets using surface-sensitive techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), where a controlled and reproducible surface is essential. [12]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Rct after modification | Incomplete SAM formation; Contaminated gold surface; Contaminated thiol solution | Re-clean the electrode rigorously. Use fresh, high-purity ethanol and neopentyl mercaptan. Increase incubation time to ensure complete monolayer formation. |
| Poor reproducibility | Inconsistent cleaning procedure; Atmospheric contamination; Electrode surface degradation | Standardize the cleaning protocol. Minimize time between cleaning and SAM immersion. Use fresh Piranha solution for each batch. |
| SAM instability/drift | Physisorbed thiol molecules; Incomplete monolayer organization | Ensure thorough rinsing with fresh ethanol after incubation. Allow for sufficient incubation time (18-24h). A conditioning step in the measurement buffer may be required to achieve a stable baseline. [10] |
References
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Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]
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Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts. (n.d.). Europe PMC. Retrieved February 10, 2026, from [Link]
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Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics. Retrieved February 10, 2026, from [Link]
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Forming a SAM on a gold electrode. (n.d.). Zimmer & Peacock. Retrieved February 10, 2026, from [Link]
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Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). MDPI. Retrieved February 10, 2026, from [Link]
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REVERSIBLE SELF-ASSEMBLED MONOLAYERS. (2025). Diva-portal.org. Retrieved February 10, 2026, from [Link]
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Applications of Click Chemistry in the Development of Electrochemical Sensors. (2015). International Journal of Electrochemical Science. Retrieved February 10, 2026, from [Link]
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Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.). SCIY. Retrieved February 10, 2026, from [Link]
-
Six different types of crosslinked SAMs: (A) aromatic thiol-based SAMs;. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Self-assembled monolayers of O-(2-Mercaptoethyl). (2022). UCO. Retrieved February 10, 2026, from [Link]
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Electroactive RuPt NPs programmed dual-channel electrochemical sensor for methyl mercaptan monitoring. (2025). PubMed. Retrieved February 10, 2026, from [Link]
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Structure and Stability of 7-mercapto-4-methylcoumarin SAM on Gold: an Experimental and Computational analysis. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
(PDF) Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Sampling And Stability of Mercaptans: Comparison Between Bags, Canisters and Sorbent Tubes. (n.d.). AIDIC. Retrieved February 10, 2026, from [Link]
-
Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors. (2019). PubMed. Retrieved February 10, 2026, from [Link]
-
The Electrochemistry of Thiol Self-Assembled Monolayers (SAMs) on a Hanging Mercury Drop Electrode (HMDE). (n.d.). Current Separations. Retrieved February 10, 2026, from [Link]
-
Structure and Stability of 7-mercapto-4-methylcoumarin SAM on Gold: an Experimental and Computational analysis. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]
-
Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. (n.d.). Analyst (RSC Publishing). Retrieved February 10, 2026, from [Link]
-
(A) Electrochemical impedance spectroscopy (EIS) of different modified electrodes at 0.1 M KCl comprising [Fe(CN)₆]. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. (2013). Dr. Lee Group - University of Houston. Retrieved February 10, 2026, from [Link]
-
Electrochemical Sensors and Their Applications: A Review. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Electrochemical impedance spectroscopy – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 10, 2026, from [Link]
-
Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]
-
Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Electrochemical sensing mechanisms of neonicotinoid pesticides and recent progress in utilizing functional materials for electrochemical detection platforms. (2024). PubMed. Retrieved February 10, 2026, from [Link]
-
Development of a chiral electrochemical sensor based on copper–amino acid mercaptide nanorods for enantioselective discrimination of tryptophan enantiomers | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Process for synthesis of mercaptans and sulfides from alcohols. (n.d.). Google Patents.
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(PDF) Synthesis of Methyl Mercaptan and Dimethyl Sulfide. (n.d.). Amanote Research. Retrieved February 10, 2026, from [Link]
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Application of Reagents Replacing Mercaptan in Organic Synthesis. (2017). Atlantis Press. Retrieved February 10, 2026, from [Link]
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Troubleshooting & Optimization
How to improve the ordering of neopentyl mercaptan self-assembled monolayers
Topic: Advanced Ordering Protocols for Sterically Hindered Self-Assembled Monolayers (SAMs) Product Focus: Neopentyl Mercaptan (2,2-Dimethylpropanethiol) on Au(111) Ticket ID: #SAM-NPM-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Neopentyl Paradox"
Neopentyl mercaptan (NPM) presents a unique challenge in surface chemistry. Unlike linear alkanethiols (e.g., 1-dodecanethiol) that order via cooperative van der Waals forces between methylene chains, NPM ordering is dominated by the steric bulk of the tert-butyl tail group .
The van der Waals diameter of the tert-butyl group (~6.0–6.5 Å) exceeds the standard sulfur-to-sulfur spacing (
This guide addresses the specific thermodynamic and kinetic barriers preventing the formation of defect-free NPM monolayers.
Part 1: Substrate & Surface Preparation
Q: My STM images show "patchy" domains despite a 24-hour immersion. Is my thiol degraded?
A: While thiol oxidation is a possibility, the issue is more likely substrate morphology .
Because NPM lacks the stabilizing inter-chain attractive forces of long-chain thiols, it is hypersensitive to the underlying gold grain structure. A standard evaporated gold surface (roughness
Corrective Protocol:
-
Template Stripped Gold (TSG): Switch to TSG if possible, which offers large, atomically flat terraces.
-
Flame Annealing: If using evaporated gold on mica/glass:
-
Pass the substrate through a hydrogen flame (or butane micro-torch) for 30–60 seconds immediately before deposition.
-
Mechanism: This induces surface reconstruction of the gold atoms into large (111) terraces, minimizing step-edge density where NPM molecules struggle to pack efficiently due to their bulk.
-
Q: Can I use the standard "Piranha clean" method?
A: Proceed with caution. Piranha solution (3:1
-
Risk: Hydrophilic gold surfaces can trap a water layer that sterically hinders the hydrophobic tert-butyl group from approaching the surface, slowing down the S-Au bond formation.
-
Recommendation: After Piranha cleaning, rinse extensively with ethanol (not just water) to dehydrate the surface immediately prior to immersion in the thiol solution.
Part 2: Deposition Parameters (The Core Workflow)
Q: I am using 1 mM in ethanol at room temperature. Why is the blocking efficiency low?
A: Room temperature deposition is often insufficient for NPM to overcome the steric activation barrier . The bulky tert-butyl groups experience significant repulsion when trying to arrange into a lattice. At 25°C, the molecules may "jam" into a kinetically trapped, disordered state (a "glassy" monolayer) rather than thermodynamically relaxing into an ordered lattice.
Optimized Protocol:
-
Solvent: Absolute Ethanol (HPLC grade). Avoid toluene for NPM; ethanol facilitates the removal of surface contaminants better during the exchange process.
-
Concentration: Increase to 5 mM . The lower adsorption coefficient of bulky thiols requires a higher driving force.
-
Temperature (The "Secret" Variable): Perform the deposition at 50°C – 60°C .
-
Causality: The elevated temperature provides the thermal energy (
) required for the bulky heads to desorb/readsorb and rotate, effectively "annealing" the defects during the growth phase.
-
Q: How long should I incubate the substrate?
A: 48 to 72 hours. Unlike linear thiols which order in minutes/hours, NPM requires extended time for the "place-exchange" mechanism to eliminate defects. The bulky headgroup slows down the diffusion of molecules into vacancies.
Part 3: Post-Deposition & Stability
Q: Can I backfill with a shorter thiol to fill pinholes?
A: No.
NPM is the short thiol. Backfilling with anything smaller (like methanethiol) will likely displace the NPM entirely due to the smaller molecule's ability to access the
-
Alternative: If pinholes are critical, perform a thermal anneal of the finished SAM in pure ethanol at 60°C for 1 hour, then cool slowly to room temperature.
Q: My electrochemical measurements show leakage. Is the SAM failing?
A: Not necessarily. It is vital to distinguish between defects and intrinsic tunneling .
NPM is a short molecule (
-
Validation Test: Use a bulky redox probe (like
) rather than a small one (like Ferricyanide). If the bulky probe is blocked, your SAM is ordered. If it penetrates, you have pinholes.
Summary of Optimization Metrics
| Parameter | Standard Alkanethiol (C10-C18) | Neopentyl Mercaptan (NPM) | Reason for Difference |
| Lattice Structure | Steric bulk of t-butyl group > 5Å spacing. | ||
| Deposition Temp | 25°C | 50°C - 60°C | Overcome steric repulsion during packing. |
| Equilibration Time | 12 - 24 Hours | 48 - 72 Hours | Slower reorganization kinetics. |
| Primary Stability | Van der Waals (Chain-Chain) | S-Au Bond (Headgroup) | Lack of methylene chain interactions. |
| Defect Sensitivity | Low (Chains bridge defects) | High | Cannot "lean over" to cover substrate steps. |
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for optimizing NPM SAMs based on characterization feedback.
Caption: Logic flow for diagnosing and correcting packing defects in Neopentyl Mercaptan SAMs.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]
-
Dameron, A. A., Charles, L. F., & Weiss, P. S. (2005).[1] Structures and Displacement of 1-Adamantanethiol Self-Assembled Monolayers on Au{111}. Journal of the American Chemical Society, 127(24), 8697–8704.[1] (Provides mechanistic insight into bulky thiol ordering). [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
Sources
Technical Support Center: Optimizing 2,2-dimethylpropane-1-thiol SAM Quality
Welcome to the Technical Support Center for Self-Assembled Monolayers (SAMs). This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,2-dimethylpropane-1-thiol (also known as neopentanethiol) and aims to provide expert-level insights into a frequently underestimated variable: the choice of solvent. The bulky tertiary-butyl headgroup of this compound presents unique challenges to achieving a well-ordered, high-density monolayer. This document provides in-depth, troubleshooting-oriented guidance to help you navigate these challenges and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs): The Role of the Solvent
This section addresses fundamental questions regarding the critical role of the solvent in the self-assembly process.
Q1: Why is solvent selection so crucial for forming high-quality this compound SAMs?
The solvent is not merely a passive carrier for the thiol molecules; it is an active participant in the self-assembly process. Its properties dictate the kinetics of formation and the ultimate structural quality of the monolayer.[1] The key interactions at play are:
-
Thiol Solubility: The solvent must fully solvate the this compound molecules to ensure a uniform concentration is available for adsorption onto the substrate.
-
Solvent-Substrate Interaction: Solvent molecules compete with thiol molecules for binding sites on the substrate surface.[2] The solvent must be displaced for the thiol to adsorb, and the energy of this displacement affects the adsorption rate.[2]
-
Solvent-Thiol Interaction: The interaction between the solvent and the thiol molecules influences the assembly process. Polar solvents, for instance, can facilitate the formation of more ordered and dense monolayers.[3]
-
Ordering and Annealing: The solvent provides the medium in which the adsorbed thiol molecules can rearrange and "anneal" into a well-ordered, crystalline-like structure. This slow reorganization phase is critical for achieving a densely packed monolayer.[2]
The bulky neopentyl group of this compound can sterically hinder the formation of a closely packed lattice. Therefore, the role of the solvent in mediating intermolecular interactions and allowing sufficient time for molecular rearrangement is even more pronounced than for simple linear alkanethiols.
Q2: What are the most common solvents for alkanethiol SAMs, and what are their primary characteristics?
Ethanol is overwhelmingly the most common and recommended solvent for preparing alkanethiol SAMs.[2] It offers an excellent balance of properties: it readily solvates most alkanethiols, is available in high purity, is relatively non-toxic, and is inexpensive.[2]
Other solvents that have been studied include:
-
Non-polar solvents (e.g., Hexane, Toluene, Heptane): These can lead to a faster initial adsorption rate.[2] However, the resulting SAMs are often less organized and more defect-rich compared to those formed in ethanol.[2][4]
-
Polar aprotic solvents (e.g., DMF, Acetonitrile): The effects of these solvents can vary. For example, SAMs prepared in DMF can show large ordered domains, while those from acetonitrile may trap solvent molecules within the monolayer.[1][4]
-
Ethanol-Water Mixtures: The addition of water to ethanol can sometimes enhance the packing density of SAMs due to increased hydrophobic interactions.[1][3]
Q3: How does solvent polarity specifically impact the final SAM structure?
Solvent polarity plays a significant role in the assembly mechanism.
-
Polar Protic Solvents (e.g., Ethanol): These solvents can form hydrogen bonds and interact strongly with both the substrate and the thiol molecules. While this can slow the initial adsorption, it facilitates a more gradual and controlled assembly process, allowing molecules to find their optimal positions, resulting in a well-ordered, crystalline monolayer.[2][5] Numerous studies indicate that polar solvents generally lead to the formation of more well-ordered and denser monolayers than low-polarity solvents.[3]
-
Non-polar Solvents (e.g., Hexane): In non-polar solvents, the thiol-substrate interaction is much stronger relative to the solvent-substrate interaction. This leads to rapid, often irreversible adsorption of thiol molecules onto the surface.[2] This rapid "pinning" of molecules leaves little opportunity for the slow reorganization and defect healing required to form a high-quality SAM, resulting in a more disordered structure.[2][4]
Troubleshooting Guide: From Patchy Films to Perfect Monolayers
This section is formatted to address specific problems you may encounter during your experiments.
Q4: My SAM coverage is patchy and disordered. Could my solvent be the problem and how do I fix it?
Yes, the solvent is a primary suspect for patchy and disordered SAMs.[6] This issue often arises from a mismatch between the assembly kinetics and the time required for molecular ordering.
Causality & Solution:
-
Rapid, Disordered Adsorption: You might be using a non-polar solvent like hexane or toluene. While SAM formation is faster in these solvents, the molecules adsorb too quickly and are "kinetically trapped" in disordered arrangements, leading to defects and poor long-range order.[2]
-
Recommendation: Switch to high-purity, absolute (200 proof) ethanol. Ethanol slows down the initial adsorption, promoting a multi-stage growth process that includes a crucial slow reorganization step, which is necessary for forming a well-ordered monolayer.[2]
-
-
Solvent Purity: Impurities in your solvent can co-adsorb onto the substrate, blocking binding sites and disrupting the ordering of the this compound molecules.[6][7]
-
Recommendation: Always use fresh, HPLC-grade or higher-purity solvent. Avoid using solvents from bottles that have been open for a long time, as they may have absorbed atmospheric contaminants or water.
-
Q5: I'm using high-purity ethanol, but my results are inconsistent between experiments. What should I check?
Inconsistency when using a standard solvent like ethanol points to subtle but critical procedural variables.
Troubleshooting Checklist:
-
Verify Solvent Grade: Ensure you are using absolute, 200-proof ethanol. Lower grades contain water, which can alter the assembly kinetics.
-
Check for Contamination: Even high-grade solvents can become contaminated.[7][8] Cross-contamination from glassware or the laboratory environment (e.g., volatile silanes or other thiols) is a common issue.[9] Dedicate glassware specifically for SAM preparation and clean it thoroughly before each use.[9]
-
Ensure Complete Dissolution: The bulky neopentyl group might make this compound slightly less soluble than its linear counterparts. Ensure the thiol is completely dissolved in the ethanol.
-
Recommendation: Briefly sonicate the solution for 5-10 minutes after adding the thiol to the solvent to ensure complete dissolution.[9]
-
-
Control Incubation Time: While initial monolayer formation is rapid, achieving a highly ordered state takes time. Inconsistent incubation times will lead to inconsistent SAM quality.
-
Recommendation: Standardize your incubation time. A duration of 12-24 hours is typically recommended to allow for sufficient molecular rearrangement and defect healing.[9]
-
Q6: I need to form a SAM quickly. Is there any situation where a non-polar solvent is acceptable?
The choice is application-dependent. If your application requires only surface coverage (e.g., basic hydrophobization) and can tolerate a higher density of defects, a non-polar solvent like hexane might be acceptable due to its faster formation kinetics.[2] However, for applications requiring a highly ordered, well-defined surface (e.g., in high-performance biosensors, molecular electronics, or fundamental surface science studies), the superior quality of SAMs formed in ethanol is non-negotiable.[2][4]
Data Summary: Solvent Effects on Alkanethiol SAMs
The following table summarizes the general effects of different solvent classes on the quality of alkanethiol SAMs, providing a quick reference for experimental design.
| Solvent Class | Representative Solvents | Formation Speed | Resulting Order & Packing | Common Issues |
| Polar Protic | Ethanol, Methanol | Slower | High | Requires longer incubation for optimal ordering. |
| Non-Polar | Hexane, Toluene, Heptane | Faster | Low to Moderate | High defect density, disordered domains, kinetic trapping.[2][4] |
| Polar Aprotic | DMF, Acetonitrile | Variable | Variable | Potential for solvent molecule incorporation into the film.[1][4] |
| Aqueous Mixtures | Ethanol/Water | Slower | Potentially Higher | Enhanced hydrophobic interactions can improve packing.[1][3] |
Visual Workflow: Solvent Selection & Troubleshooting
This diagram outlines a logical workflow for selecting a solvent and troubleshooting common issues related to SAM quality.
Caption: Decision workflow for solvent selection and troubleshooting.
Experimental Protocol: Best Practices for SAM Preparation
This protocol provides a self-validating system for the preparation of this compound SAMs on gold substrates.
1. Materials and Reagents:
-
Gold-coated substrate (e.g., Au/Ti/Si wafer or glass slide).
-
This compound (≥98% purity).
-
Absolute Ethanol (200 proof, ≥99.5%).
-
Clean glass or polypropylene containers with sealable caps.[9]
-
Calibrated micropipettes.
-
Sonicator.
-
Source of dry nitrogen gas.
2. Substrate Cleaning (Critical Step):
-
Rinse the gold substrate with copious amounts of absolute ethanol, followed by deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Clean the substrate using a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants. (Alternatively, piranha solution can be used, but requires extreme caution).
-
Use the substrate immediately after cleaning.
3. Thiol Solution Preparation:
-
Work in a clean fume hood to avoid environmental contamination.
-
Rinse your chosen solution container 2-3 times with absolute ethanol.[9]
-
Prepare a 1 mM solution of this compound in absolute ethanol. For 10 mL of solution, add the appropriate mass or volume of the thiol to 10 mL of ethanol.
-
Seal the container and sonicate for 5-10 minutes to ensure the thiol is fully dissolved.[9]
4. Self-Assembly Process:
-
Place the freshly cleaned gold substrate into a clean container.
-
Pour the 1 mM thiol solution over the substrate, ensuring it is fully submerged.
-
Minimize the headspace above the solution to reduce exposure to oxygen.
-
Backfill the container with dry nitrogen gas, seal the cap tightly, and wrap with Parafilm®.[9]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free location.[9] This extended time is crucial for achieving a well-ordered monolayer.[2]
5. Post-Assembly Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate gently under a stream of dry nitrogen.
-
Store the SAM-coated substrate in a clean, dry environment (e.g., a desiccator or petri dish) until characterization.
References
- Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics.
- Effects of Solvent on the Formation of Octanethiol Self-Assembled Monolayers on Au(111) at High Temperatures in a Closed Vessel: A Scanning Tunneling Microscopy and X-ray Photoelectron Spectroscopy Study. (n.d.). The Journal of Physical Chemistry C - ACS Publications.
- Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. (n.d.). ResearchGate.
- Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. (2021, January 27). Langmuir - ACS Publications.
- A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents | Request PDF. (n.d.). ResearchGate.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate.
- Preparing Self-Assembled Monolayers. (n.d.). Sigma-Aldrich.
- Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). (n.d.). Langmuir - ACS Publications.
- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. (n.d.). Sigma-Aldrich.
- Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. (2012, June 26). PubMed.
- Impact of Solvent Quality in the outcome of the API purification processes. (2024, June 16). Docuchem.
- Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). (n.d.). PDF.
- What are your experiences with contaminated LC-MS solvents? (2024, April 8). Reddit.
- Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation. (n.d.). Benchchem.
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Troubleshooting inconsistent results with 2,2-dimethylpropane-1-thiol
Welcome to the technical support center for 2,2-dimethylpropane-1-thiol (also known as neopentylthiol). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and achieve consistent, reproducible results when working with this sterically hindered thiol. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.
Troubleshooting Guide: Inconsistent Reaction Outcomes
Question 1: My nucleophilic substitution reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Slow or incomplete reactions are a common challenge with this compound, primarily due to the steric hindrance imposed by the bulky neopentyl group. This t-butyl group adjacent to the sulfur atom can significantly impede the approach of the thiol nucleophile to the electrophilic center. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: The primary culprit is the bulky neopentyl group, which slows down the kinetics of S(_N)2 reactions.
-
Inadequate Base: Incomplete deprotonation of the thiol to the more potent thiolate nucleophile will result in a slower reaction.
-
Solvent Effects: The choice of solvent can dramatically influence the reactivity of the thiolate.
-
Leaving Group: A poor leaving group on your electrophile will exacerbate the slow reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). | These bases will irreversibly deprotonate the thiol to form the more reactive thiolate anion without competing in the nucleophilic attack. |
| Solvent Choice | Employ polar aprotic solvents like DMF, DMSO, or THF. | These solvents solvate the counter-ion of the base (e.g., Na(\text{+})) but do not hydrogen-bond with the thiolate, leaving it "naked" and more nucleophilic. |
| Temperature & Time | Increase the reaction temperature and extend the reaction time. | The increased thermal energy helps overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition. |
| Leaving Group | If possible, use a substrate with a better leaving group (I > Br > Cl > OTs > OMs). | A good leaving group will lower the activation energy of the S(_N)2 transition state, accelerating the reaction. |
A reliable procedure for forming a thioether from a sterically hindered substrate involves phase-transfer catalysis, which can be effective even with bulky groups.[1]
Question 2: I am observing a significant amount of a disulfide byproduct in my reaction mixture. How can I prevent this?
Answer:
The formation of the corresponding disulfide, di(2,2-dimethylpropyl) disulfide, is a common side reaction caused by the oxidation of the thiol.[2] This is particularly problematic if the reaction is exposed to air, especially under basic conditions.
Causality and Prevention:
-
Mechanism: The thiolate anion is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities.
-
Prevention: The key is to rigorously exclude oxygen from the reaction.
Experimental Protocol for Minimizing Disulfide Formation:
-
Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Use freshly purchased or purified this compound. Older bottles may have partially oxidized.
-
Workup Considerations: During the aqueous workup, minimize the exposure of the basic organic layer to air. Acidify the aqueous layer promptly (if compatible with your product) to protonate the unreacted thiolate, making it less prone to oxidation.
Caption: Strategy to prevent disulfide formation.
Question 3: My thiol-ene "click" reaction is not going to completion. Does the steric hindrance of this compound play a role?
Answer:
Yes, the steric bulk of the neopentyl group can significantly impact the efficiency of thiol-ene reactions, which typically proceed via a free-radical mechanism.[3][4][5]
-
Mechanism Insight: The reaction involves the addition of a thiyl radical to an alkene. The steric hindrance of the neopentyl group can slow down this addition step. Furthermore, the subsequent chain transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, can also be sterically hindered.
Troubleshooting Thiol-Ene Reactions:
| Parameter | Recommendation | Rationale |
| Initiator Concentration | Increase the concentration of the radical initiator (e.g., AIBN, DMPA). | A higher concentration of initiator will generate more primary radicals, increasing the rate of initiation and helping to drive the reaction to completion.[6] |
| Thiol:Ene Stoichiometry | Use a slight excess of the this compound. | This can help to favor the chain transfer step and ensure all of the alkene is consumed. |
| Reaction Conditions | For photo-initiated reactions, ensure the UV lamp is of the correct wavelength and intensity. For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life. | Efficient radical generation is crucial for the success of the reaction. |
| Solvent | Use a solvent that is inert to radical reactions and can solubilize all components. | Common choices include THF, dioxane, or toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Due to its volatility, flammability, and propensity to oxidize, proper storage and handling are critical.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources.[7] The recommended storage temperature is -10°C.[7] Keep the container tightly sealed and under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and vapor, and can cause skin and serious eye irritation.[8]
Q2: How can I effectively purify this compound if it has started to oxidize?
A2: If disulfide has formed, purification can be achieved by distillation. However, if you suspect significant oxidation, a reductive workup prior to distillation can be beneficial.
-
Reductive Workup: The crude thiol can be treated with a mild reducing agent like dithiothreitol (DTT) to cleave the disulfide bond back to the thiol.[9]
-
Distillation: this compound has a boiling point of approximately 96.6°C at atmospheric pressure.[7] Distillation under reduced pressure is recommended to minimize thermal stress on the compound. A detailed procedure for the purification of a similar thiol by distillation can be found in Organic Syntheses.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, it is incompatible with strong oxidizing agents, strong bases, and reactive metals. Reactions with strong oxidizing agents can be vigorous and lead to the formation of sulfonic acids. Strong bases will readily deprotonate the thiol, and the resulting thiolate can be air-sensitive.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Gronowitz, S., & Moses, P. (1962). 2-Thiophenethiol. Organic Syntheses, 42, 94. doi:10.15227/orgsyn.042.0094
- Kupcewicz, B., & Budzisz, E. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules, 27(15), 4889. doi:10.3390/molecules27154889
- Rydon, H. N., & Tonge, B. L. (1956). Alkyl Iodides. Part I. The Reaction of Triphenyl Phosphite with Alkyl Iodides and Alcohols. Journal of the Chemical Society, 3043. doi:10.1039/JR9560003043
- Kumar, A., & Akanksha. (2007). Multicomponent, solvent-free synthesis of β-aryl-β-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(48), 8730–8734. doi:10.1016/j.tetlet.2007.10.023
- Noble, F., et al. (2004). Synthesis and separation of tritiated inhibitors of aminopeptidase A and their prodrugs. Journal of Labelled Compounds and Radiopharmaceuticals, 47(13), 997–1005. doi:10.1002/jlcr.888
-
PubChem. (n.d.). 2,2-Dimethylpropanethiol. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
- Fairbanks, A. J., et al. (2014). Thiol–ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(16), 4820–4870. doi:10.1039/C4PY00325K
- Wang, P., et al. (2017). Triterpene saponin variants, methods of synthesis and use thereof.
- Jung, M. E., et al. (1981). Preparation of di- and triacylimines and their use in the synthesis of nitrogen heterocycles. Tetrahedron Letters, 22(46), 4607–4610. doi:10.1016/S0040-4039(01)92275-X
- Whitmore, F. C., & Rothrock, H. S. (1933). Neopentyl Alcohol. Organic Syntheses, 13, 74. doi:10.15227/orgsyn.013.0074
- Mlostoń, G., et al. (2014). Structural Conformers of (1,3-Dithiol-2-ylidene)ethanethioamides: The Balance Between Thioamide Rotation. The Journal of Organic Chemistry, 79(24), 12173–12181. doi:10.1021/jo502283w
- D. P. Curran, et al. (2011). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 16(6), 4893-4919. doi:10.3390/molecules16064893
- Eberhardt, R., & Salmeron, M. (1998). Physisorption and Chemisorption of Alkanethiols and Alkyl Sulfides on Au(111). The Journal of Physical Chemistry B, 102(29), 5641–5647. doi:10.1021/jp980811h
- Padwa, A., et al. (1993). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses, 71, 147. doi:10.15227/orgsyn.071.0147
- Wilson, I. A., et al. (2016). Quillaja saponin variants with central glycosidic linkage modifications exhibit distinct conformations and adjuvant activities. Chemical Science, 7(4), 2541–2548. doi:10.1039/C5SC04537A
-
Kryger, M. (2008). ENE COUPLING. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Landini, D., & Rolla, F. (1976). A convenient synthesis of neopentyl sulfides. Organic Syntheses, 55, 160. doi:10.15227/orgsyn.055.0160
- Englert, U., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Crystals, 12(7), 896. doi:10.3390/cryst12070896
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
- Wang, H., et al. (2019). Recent Advances in the Synthesis of Thioether. Chinese Journal of Organic Chemistry, 39(2), 341. doi:10.6023/cjoc201808024
- Gould, W. D., & Kanagawa, T. (1992). Purification and properties of methyl mercaptan oxidase from Thiobacillus thioparus TK-m. Journal of General Microbiology, 138(1), 217–221. doi:10.1099/00221287-138-1-217
-
LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Retrieved from [Link]
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- 5. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Oxidation of 2,2-dimethylpropane-1-thiol
Welcome to the technical support center for handling 2,2-dimethylpropane-1-thiol (also known as neopentyl mercaptan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this highly reactive thiol during experiments. By understanding the underlying chemical principles and adopting rigorous techniques, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Challenge: The Chemistry of Thiol Oxidation
Thiols (R-SH) are susceptible to oxidation, a process that can significantly impact their chemical reactivity and biological activity.[1] The primary oxidation product of a thiol is a disulfide (R-S-S-R), formed through the coupling of two thiol molecules.[2] This conversion from a reduced thiol to an oxidized disulfide is a redox reaction that can be initiated by various factors commonly present in a laboratory environment.[2]
The mechanism of thiol oxidation often involves the deprotonation of the thiol to a more nucleophilic thiolate anion (R-S⁻), which is then more readily oxidized.[3] This process is pH-dependent, with higher pH values promoting the formation of thiolate anions and thus increasing the rate of oxidation.[3] The oxidation can be catalyzed by trace metal ions and is significantly accelerated by the presence of molecular oxygen.
For this compound, the bulky neopentyl group provides some steric hindrance around the sulfur atom. While this can slow down some reactions, it does not prevent oxidation. The presence of oxygen and other oxidizing agents can still lead to the formation of the corresponding disulfide, bis(2,2-dimethylpropyl) disulfide.
Thiol Oxidation Pathway
Sources
Interpreting defects in 2,2-dimethylpropane-1-thiol SAMs from AFM images
Technical Support Guide: AFM Analysis of 2,2-Dimethylpropane-1-thiol SAMs
To: Research Scientists & QA/QC Engineers From: Senior Application Scientist, Surface Characterization Division Subject: Troubleshooting & Interpreting AFM Data for Neopentanethiol Monolayers on Au(111)
Introduction: The Steric Challenge
You are likely reading this guide because your Atomic Force Microscopy (AFM) images of this compound (neopentanethiol) Self-Assembled Monolayers (SAMs) do not look like the textbook images of linear alkanethiols (e.g., dodecanethiol).
Do not panic. This is expected.
Unlike linear chains that pack into a dense
Part 1: The Defect vs. Feature Matrix
Before troubleshooting, you must calibrate your expectations. The following table contrasts standard linear thiols with neopentanethiol.
| Feature | Standard Linear Thiol ( | Neopentanethiol (2,2-dimethyl...) | Interpretation for Neopentanethiol |
| Lattice Constant | Not a defect. The t-butyl group ( | ||
| Phase State | Crystalline Solid | Liquid-like / Amorphous | Short chain ( |
| Etch Pits | Geometric, triangular | Rounded / Irregular | High surface mobility blurs the sharp crystallographic edges of vacancy islands. |
| Domain Size | Large ( | Small / Nanodomains | Steric bulk prevents long-range commensurate ordering. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My images look "streaky" or "fuzzy" at molecular resolution. Is my tip blunt?
Diagnosis: Likely molecular mobility , not tip bluntness. Mechanism: Neopentanethiol forms a "liquid-like" monolayer at room temperature. The molecules are rotating and diffusing faster than the AFM tip scan rate. Solution:
-
Cool the Sample: If possible, image at low temperature (
) to freeze the rotational degrees of freedom. -
Reduce Force: Operate in Tapping Mode (AC Mode) with a high setpoint (light tapping) to minimize tip-induced movement.
-
Scan Fast: Increase scan speed to outrun molecular diffusion (though this trades off signal-to-noise).
Q2: I see "holes" that are 2.5 Å deep. Are these pinholes in the SAM?
Diagnosis: These are Vacancy Islands (Etch Pits) , a fundamental feature of thiol-gold chemistry.
Mechanism: During chemisorption, the sulfur headgroup extracts gold atoms from the surface to form
-
Measure the depth. If it is
, it is a gold vacancy island. -
If it is
, it is a true pinhole (missing molecules) or a substrate defect.
Q3: The lattice spacing I measure is , not the expected . Is my calibration off?
Diagnosis: No. You are observing the
Part 3: Visualizing the Steric Logic
The following diagram illustrates why standard packing fails and how this leads to the specific "defects" you observe.
Figure 1: Logical flow from molecular geometry to observed AFM artifacts. The steric bulk forces a larger lattice, while the short chain length increases mobility, leading to "fuzzy" imaging.
Part 4: Validated Experimental Protocol
To obtain the clearest images of this challenging system, follow this optimized workflow.
Substrate Preparation (Critical)
-
Gold: Use flame-annealed Au(111) on mica. The large terraces are essential to distinguish molecular domains from substrate roughness.
-
Cleaning: UV-Ozone clean (10 min) followed by ethanol rinse immediately before immersion.
Deposition
-
Concentration:
in Ethanol. -
Time: 24 hours.[1] Note: Shorter times (
) will result in a disordered "lying-down" phase. You need saturation to force the "standing-up" phase. -
Rinsing: Rinse copiously with ethanol, then dry with
. Do not sonicate (the monolayer is mechanically fragile).
Imaging Parameters (Tapping Mode)
-
Cantilever: Soft silicon nitride (
). -
Drive Frequency: Slightly below resonance (approx 5% offset) to avoid mode hopping.
-
Amplitude Setpoint: Start at 90% of free amplitude and slowly decrease.
-
Stop when the trace/retrace lines align.
-
Warning: If you push too hard (setpoint < 70%), you will penetrate the soft C5 layer and image the underlying gold atoms.
-
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2] Chemical Reviews.
-
Poirier, G. E. (1997). Characterization of Organosulfur Molecular Monolayers on Au(111) using Scanning Tunneling Microscopy. Chemical Reviews.
-
Chinwangso, P., et al. (2011). Structure and Stability of Self-Assembled Monolayers Generated from 2-Alkyl-2-methylpropane-1,3-dithiols on Gold. Macromolecules. (Provides comparative data on bulky neopentyl-type packing).
-
Vericat, C., et al. (2010). Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics. Chemical Society Reviews.
Sources
Technical Support Center: Synthesis of Metal Complexes with 2,2-dimethylpropane-1-thiol
Welcome to the technical support center for chemists and researchers working with the 2,2-dimethylpropane-1-thiol ligand. This guide is designed to provide practical, field-tested insights into the unique challenges posed by this sterically demanding ligand. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of your synthetic procedures and achieve successful outcomes.
The Unique Challenge: Understanding Steric Hindrance
The this compound, also known as neopentyl mercaptan, possesses a defining structural feature: a bulky tert-butyl group directly adjacent to the coordinating sulfur atom. This neopentyl group exerts significant steric pressure, which is the primary origin of most synthetic difficulties.[1] Unlike less hindered thiols, this bulkiness can dictate the coordination number, geometry, and even the feasibility of complex formation.[2] Successfully synthesizing complexes with this ligand requires a nuanced understanding of how to mitigate these steric effects through careful selection of reagents, solvents, and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂S | [3] |
| Molecular Weight | 104.22 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point | 96.6 °C at 760 mmHg | [4] |
| Density | 0.832 g/cm³ | [4] |
| IUPAC Name | This compound | [5] |
| Synonyms | Neopentyl mercaptan, tert-butylmethanethiol | [3] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis in a practical question-and-answer format.
Q1: I am observing very low or no yield of my target metal complex. What are the likely causes and solutions?
Low yield is the most common complaint when working with this ligand. The root cause can typically be traced to steric hindrance, improper activation of the thiol, or suboptimal reaction conditions.
Possible Cause 1: Steric Repulsion The bulky neopentyl group can sterically clash with other ligands on the metal precursor, preventing effective coordination.
-
Expert Recommendation: Select a metal precursor with labile (easily displaced) ligands, such as acetonitrile, THF, or dimethoxyethane (dme). For instance, using NiCl₂(dme) is often more effective than using a precursor with more tightly bound phosphine ligands.[6] Consider increasing the reaction temperature or extending the reaction time to provide the necessary activation energy to overcome the steric barrier.
Possible Cause 2: Inefficient Thiol Deprotonation For the ligand to act as a potent nucleophile, the thiol proton (R-SH) must be removed to form the thiolate anion (R-S⁻). The presence of a weak or sterically hindered base can result in an incomplete reaction.
-
Expert Recommendation: The most reliable method is to pre-form the alkali metal thiolate before introducing the metal precursor. This is a common strategy known as salt metathesis.[7] For example, reacting this compound with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hydride (LiH) in an anhydrous, non-protic solvent like THF or diethyl ether will quantitatively generate the corresponding sodium or lithium thiolate.
Possible Cause 3: Solvent Competition or Interference The choice of solvent is critical. Polar, coordinating solvents (e.g., ethanol, DMSO) can compete with the bulky thiol for coordination sites on the metal center.[8][9] Protic solvents can also interfere with the deprotonation step.
-
Expert Recommendation: Utilize non-polar, non-coordinating solvents such as toluene, hexane, or benzene. These solvents do not compete for binding sites and can favor the coordination of the thiolate.[9] Always use anhydrous solvents, as water can lead to the formation of metal oxides or hydroxides, which are often insoluble and unreactive.
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Decision workflow for troubleshooting low product yield.
Q2: My purified product is contaminated with a disulfide (RSSR) byproduct. How can I prevent its formation and remove it?
The formation of the corresponding disulfide, di-neopentyl disulfide, is a common side reaction caused by the oxidation of the thiol.
Possible Cause 1: Aerobic Oxidation Thiols are susceptible to oxidation by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities.
-
Expert Recommendation: Rigorously exclude air from your reaction. This involves using standard Schlenk line or glovebox techniques, employing degassed solvents (via freeze-pump-thaw cycles or sparging with an inert gas), and maintaining a positive pressure of nitrogen or argon throughout the experiment.
Possible Cause 2: Redox Reaction with Metal Center Some metal precursors in a higher oxidation state (e.g., Cu(II), Fe(III)) can be reduced by the thiol, which in turn is oxidized to the disulfide. For example, the reaction of two equivalents of thiol with a Cu(II) salt often yields a Cu(I)-thiolate complex and one equivalent of disulfide.[6]
-
Expert Recommendation: If you observe disulfide formation alongside a change in the metal's oxidation state, consider starting with a metal precursor in the desired, lower oxidation state (e.g., CuCl instead of CuCl₂).
Purification Strategy: Disulfides are typically non-polar and can be challenging to separate from the desired metal complex, which may also have significant non-polar character due to the neopentyl groups.
-
Recrystallization: If the complex is crystalline, recrystallization is the preferred method. Try dissolving the crude product in a minimal amount of a good solvent (e.g., toluene or dichloromethane) and then slowly adding a poor solvent (e.g., pentane or hexane) or cooling the solution to induce crystallization.
-
Washing: If the complex is insoluble in a particular solvent in which the disulfide is soluble (like cold hexane or pentane), you can wash the crude solid with that solvent to remove the impurity.[10]
-
Chromatography Caution: Avoid column chromatography on silica or alumina if possible. Thiolate complexes can be unstable on these stationary phases, leading to decomposition.[11][12] If chromatography is necessary, use a deactivated stationary phase and run the column quickly.
Q3: My characterization data (e.g., NMR) is ambiguous or suggests the formation of multiple species in solution. What could be happening?
The steric bulk of the ligand can lead to complex structural outcomes that are not always simple monomeric species.
Possible Cause 1: Formation of Oligomers or Polymers Instead of forming a simple mononuclear complex, the thiolate ligand may act as a bridge between two or more metal centers, leading to dimers, tetramers, or even coordination polymers.[2] This is especially common with metals that favor higher coordination numbers.
-
Expert Insight: This may not be a problem, but rather the true structure of your product. Broadened signals in the ¹H NMR spectrum can be indicative of such species. The definitive characterization of these structures often requires single-crystal X-ray diffraction. High-resolution mass spectrometry can also help identify the molecular weight of the repeating unit or oligomer.[13]
Possible Cause 2: Fluxional Behavior In solution, your complex might be undergoing dynamic processes, such as ligand exchange or geometric isomerization, on the NMR timescale. This can lead to broad peaks or an average of signals.
-
Expert Recommendation: Perform variable-temperature NMR (VT-NMR) studies. Cooling the sample can slow these dynamic processes, potentially sharpening the signals into distinct peaks that correspond to a single, static structure (the slow-exchange regime).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy recommended for this ligand?
The most robust and widely used method is salt metathesis .[7] This approach cleanly separates the deprotonation of the thiol from the complexation step, minimizing side reactions.
Caption: General reaction scheme for the salt metathesis synthesis of metal thiolates.
Q2: How does the steric bulk influence the final structure of the complex?
The neopentyl group actively prevents the coordination of a large number of ligands around the metal center. Consequently, complexes with this compound often exhibit:
-
Lower Coordination Numbers: For a given metal, you will likely achieve a lower coordination number than with a smaller thiol like ethanethiol.
-
Distorted Geometries: To minimize steric repulsion between the bulky ligands, the complex may adopt a distorted geometry. For example, a four-coordinate metal might favor a flattened tetrahedral or even a square planar geometry over a perfect tetrahedron.[14]
-
Stabilization of Monomeric Species: While bridging is possible, the steric bulk can also disfavor the formation of higher-order polymers, sometimes leading to stable, soluble dimeric or tetrameric clusters where a less bulky ligand might form an intractable polymer.[2]
Q3: What are the key safety precautions when handling this compound?
Like most thiols, this compound has a strong, unpleasant odor. More importantly, it poses several health and safety risks.
-
Flammability: It is a flammable liquid.[3] Keep it away from ignition sources.
-
Irritation: It is known to cause skin irritation and serious eye damage. It may also cause respiratory irritation.[3]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Example Protocol: Synthesis of a Generic M(II) Bis(thiolate) Complex via Salt Metathesis
This protocol provides a general framework. Molar equivalents and reaction times should be optimized for your specific metal system.
Objective: To synthesize a complex of the type M(SC(CH₃)₃CH₂)₂.
Reagents:
-
Anhydrous Metal(II) Chloride (MCl₂) (1.0 mmol)
-
This compound (2.1 mmol, ~2.1 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.1 mmol, ~2.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure (under inert atmosphere):
-
Preparation: In a glovebox or on a Schlenk line, add NaH (2.1 mmol) to an oven-dried flask equipped with a magnetic stir bar. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane washings each time.
-
Thiolate Formation: Add anhydrous THF (~20 mL) to the washed NaH. While stirring, slowly add this compound (2.1 mmol) dropwise via syringe. The mixture will bubble as H₂ gas is evolved. Allow the mixture to stir at room temperature for at least 1 hour after the bubbling ceases to ensure complete formation of the sodium thiolate.
-
Complexation: In a separate flask, dissolve or suspend the anhydrous MCl₂ (1.0 mmol) in anhydrous THF (~15 mL).
-
Reaction: Slowly add the metal chloride solution/suspension to the stirred sodium thiolate solution via cannula transfer. A precipitate (NaCl) will likely form immediately.
-
Reflux: Stir the reaction mixture at room temperature for 2 hours, then gently heat to reflux for 4-6 hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under vacuum.
-
Purification: Extract the solid residue with anhydrous toluene (or another suitable non-polar solvent) to dissolve the desired metal thiolate complex, leaving behind the insoluble NaCl byproduct. Filter the solution through a cannula filter or Celite plug to remove the NaCl.
-
Isolation: Reduce the volume of the filtrate under vacuum and store it in a freezer (-20 °C) to induce crystallization. Alternatively, layer the concentrated toluene solution with an equal volume of hexane and allow it to stand for several days to grow crystals. Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
References
- Thiol Coordination Softens Liquid Metal Particles To Improve On-Demand Conductivity - NIH. (n.d.).
- Thiol Coordination Softens Liquid Metal Particles To Improve On-Demand Conductivity. (2024). ACS Nano.
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (n.d.). Systematic Reviews in Pharmacy.
- Transition metal thiolate complex. (n.d.). Wikipedia.
- Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI.
- 2,2-Dimethylpropanethiol. (n.d.). PubChem.
- Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. (n.d.).
- Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OC(t)Bu2Ph]. (2015). Inorganic Chemistry.
- How to Purify Organometallic Complexes? (2020). ResearchGate.
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
- Can we do column chromatography for the purification of metal complexs? (2016).
- Sodium complexes containing 2-iminopyrrolyl ligands: The influence of steric hindrance in the formation of coordination polymers. (2010). Dalton Transactions.
- issues with column chromatography purification of coordination complex. (2024). Reddit.
- This compound. (n.d.). AMERICAN ELEMENTS.
- Can we do column chromatography for the purification of metal complexs? (2016). ResearchGate.
- InChI Key Database: this compound. (n.d.).
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 3. 2,2-Dimethylpropanethiol | C5H12S | CID 74298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 6. Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OC(t)Bu2Ph] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 8. Thiol Coordination Softens Liquid Metal Particles To Improve On-Demand Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support: Synthesis of 2,2-Dimethylpropane-1-thiol (Neopentyl Mercaptan)
Ticket ID: NPT-SH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Yield Optimization and Troubleshooting for Sterically Hindered Thiol Synthesis
Executive Summary: The "Steric Wall"
If you are experiencing low yields (<10%) attempting to synthesize 2,2-dimethylpropane-1-thiol (neopentyl mercaptan) via standard nucleophilic substitution (
The neopentyl group (
To improve yield, you must abandon direct halide displacement with NaSH/Thiourea and switch to one of two proven "Bypass Protocols":
-
The Indirect Displacement (Tosylate/Thioacetate) – Best for lab-scale safety and purity.
-
The Organometallic Bypass (Grignard) – Best for scale-up and bypassing the nucleophilic barrier entirely.
Diagnostic Workflow
Use the following decision tree to identify where your current process is failing and select the correct remediation strategy.
Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material and steric constraints.
Protocol A: The Indirect Route (Tosylate/Thioacetate)
Recommended for: Lab scale (1g – 50g), high purity requirements. Mechanism: Neopentyl tosylates are more reactive than halides. Using Potassium Thioacetate (KSAc) in a polar aprotic solvent (DMF) forces the substitution more effectively than NaSH, and the thioacetate intermediate prevents over-alkylation to sulfides.
Step-by-Step Procedure
Step 1: Activation (Alcohol
-
Reagents: Neopentyl alcohol (1.0 eq),
-Toluenesulfonyl chloride (1.2 eq), Pyridine (solvent/base). -
Protocol: Dissolve alcohol in pyridine at 0°C. Add TsCl portion-wise. Stir at 0°C for 4h, then store in refrigerator overnight. Pour into ice-HCl mixture to precipitate the tosylate.
-
Checkpoint: Ensure the tosylate is white and crystalline. Recrystallize from EtOH/Pentane if necessary.
Step 2: Displacement (Tosylate
-
Reagents: Neopentyl Tosylate (1.0 eq), Potassium Thioacetate (KSAc) (1.5 eq).
-
Solvent: DMF (Anhydrous is critical).
-
Protocol:
-
Dissolve Neopentyl Tosylate in DMF (0.5 M concentration).
-
Add KSAc.[1] The mixture will turn dark/orange.
-
Heat to 90-100°C for 12-24 hours. Note: Higher temperature is required to overcome the neopentyl barrier.
-
Workup: Dilute with water, extract with Et
O. Wash organic layer thoroughly with water to remove DMF.
-
-
Yield Target: >85% conversion to the thioacetate.
Step 3: Unmasking (Thioacetate
-
Reagents: LiAlH
(1.0 eq) in Et O OR NaOH/MeOH (reflux). -
Protocol (Reduction): Add thioacetate solution dropwise to a suspension of LiAlH
in dry ether at 0°C. Reflux for 1 hour. Quench carefully with dilute HCl. -
Purification: Distillation.[2] Boiling Point: ~96°C .
Protocol B: The Grignard Bypass
Recommended for: Scale-up (>50g), or if Neopentyl Chloride is the starting material. Mechanism: Instead of attacking the hindered carbon, we turn the carbon into a nucleophile (Grignard) and attack sulfur (an unhindered electrophile).
Step-by-Step Procedure
Step 1: Grignard Formation
-
Reagents: Neopentyl Chloride (1.0 eq), Mg turnings (1.2 eq), Iodine (catalytic crystal).
-
Solvent: THF (Dry).
-
Protocol: Initiate Grignard formation. Neopentyl chloride can be sluggish; use an iodine crystal and heat gun to start. Reflux for 2 hours to ensure complete consumption of the halide.
Step 2: Sulfur Insertion
-
Reagents: Elemental Sulfur (
) (0.95 eq - slightly limiting to prevent polysulfides). -
Protocol:
-
Cool the Grignard solution to 0°C .
-
Add dry Sulfur powder portion-wise. The reaction is exothermic; maintain temp <10°C.
-
The solution will turn heterogeneous/slurry. Stir at room temp for 2 hours.
-
Step 3: Hydrolysis
-
Protocol: Pour the reaction mixture into ice-cold 10% HCl.
-
Separation: Extract with Pentane or Ether.
-
Yield Target: 70-80%.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Yield < 5% (NaSH Method) | Steric Hindrance. The neopentyl group blocks the | Switch methods. Use Protocol A (Tosylate) or Protocol B (Grignard). Do not attempt to optimize the NaSH/Halide reaction; it is chemically disfavored. |
| Product lost during evaporation | Volatility. Neopentyl mercaptan boils at ~96°C. High vacuum or high bath temp removes the product. | Do not use high vacuum. Remove solvent (ether/pentane) at atmospheric pressure or mild vacuum (>100 mbar) with a bath temp < 40°C. Use a Vigreux column if possible. |
| "Rotten egg" smell but no product | H | Confirm product identity via NMR. Look for the characteristic methylene singlet at |
| Low Yield (Grignard Route) | Coupling/Polysulfides. Excess sulfur leads to R-S-S-R or R-S-S-S-R species. | Use a slight deficiency of Sulfur (0.95 eq) relative to the Grignard. Add sulfur slowly at 0°C. If disulfides form, reduce the crude mixture with LiAlH |
| Solid precipitate in flask | Disulfide formation. Neopentyl mercaptan oxidizes in air to the disulfide (solid/oil). | Work under Nitrogen/Argon.[3] Store the final product over a copper wire or with a trace of TCEP to inhibit oxidation. |
Physical Properties Reference
| Property | Value | Notes |
| Molecular Weight | 104.22 g/mol | |
| Boiling Point | 96.6°C (760 mmHg) | Critical:[4][5] Significantly higher than neopentane (9.5°C) but volatile enough to lose on rotovap. |
| Density | 0.832 g/mL | |
| Appearance | Colorless liquid | Distinctive, penetrating alliaceous (garlic/skunk) odor. |
References
- Bordwell, F. G.; et al. "Steric Effects in S_N2 Reactions." Journal of the American Chemical Society, 1951, 73, 2251. (Foundational text on neopentyl steric hindrance).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Oae, S.Organic Chemistry of Sulfur. Plenum Press, 1977. (Mechanisms of Grignard-Sulfur interactions).
-
BenchChem. "Neopentyl Mercaptan Physical Properties and Synthesis Data." ChemicalBook/PubChem Data Aggregation, 2024 .
- Taber, D. F. "Synthesis of Thiols: The Grignard Route." Organic Chemistry Portal, 2010. (General methodology for R-MgX + S8).
Disclaimer: This guide is for research purposes only. This compound is a volatile, malodorous, and flammable compound. All manipulations must be performed in a fume hood with appropriate PPE.
Sources
Validation & Comparative
Side-by-side comparison of different methods for 2,2-dimethylpropane-1-thiol synthesis
Introduction
2,2-Dimethylpropane-1-thiol, also known as neopentyl mercaptan, is a sterically hindered primary thiol with applications in various fields of chemical synthesis, including pharmaceuticals and materials science. Its bulky neopentyl group imparts unique properties to molecules incorporating this moiety. However, this same steric hindrance presents a significant challenge in its synthesis, often leading to slow reaction rates and the potential for side reactions. This guide provides a side-by-side comparison of the primary synthetic routes to this compound, offering insights into the mechanistic considerations, experimental protocols, and the relative advantages and disadvantages of each method. This document is intended for researchers, scientists, and professionals in drug development who require a practical understanding of the available synthetic strategies.
Method 1: Synthesis from Neopentyl Halide via an S-Neopentyl Isothiouronium Salt
This classical two-step method involves the initial formation of an S-neopentylisothiouronium salt from a neopentyl halide and thiourea, followed by alkaline hydrolysis to yield the target thiol. This approach is often favored for the synthesis of primary thiols as it avoids the formation of dialkyl sulfide byproducts.
Mechanistic Rationale
The first step is a bimolecular nucleophilic substitution (SN2) reaction where the sulfur atom of thiourea acts as the nucleophile, attacking the primary carbon of the neopentyl halide. Despite being a primary halide, the neopentyl group's bulky tert-butyl substituent adjacent to the reaction center significantly hinders the backside attack required for an SN2 reaction.[1][2] This steric impediment is the primary reason for the slow reaction rates observed with neopentyl substrates.[1] The subsequent hydrolysis of the isothiouronium salt proceeds via nucleophilic attack of hydroxide on the central carbon of the thiourea moiety, followed by decomposition to the thiol, urea, and the halide salt.
Experimental Protocol (Adapted from a general procedure for primary thiols)[3][4]
Step 1: Formation of S-Neopentylisothiouronium Bromide
-
In a round-bottom flask equipped with a reflux condenser, combine neopentyl bromide (1.0 eq), thiourea (1.0 eq), and 95% ethanol.
-
Heat the mixture to reflux with stirring for an extended period (e.g., 24-48 hours) to overcome the steric hindrance.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate salt may precipitate upon cooling or can be used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing the S-neopentylisothiouronium bromide, add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The thiol will separate as an oily layer.
-
Acidify the aqueous layer with a dilute acid (e.g., H₂SO₄) and extract with a suitable organic solvent (e.g., diethyl ether or benzene).
-
Combine the organic extracts with the initial thiol layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials (thiourea). | Extremely slow SN2 reaction rate due to the steric hindrance of the neopentyl group.[1][2] |
| Avoids the formation of dialkyl sulfide byproducts.[2] | Requires prolonged heating and reaction times. |
| The intermediate isothiouronium salt is often crystalline and can be isolated and purified if necessary.[3] | Overall yield may be moderate due to the slow initial step. |
Method 2: Direct Thiolation of Neopentyl Halide with Sodium Hydrosulfide
This method represents a more direct, one-step approach to forming the thiol via an SN2 reaction between a neopentyl halide and a hydrosulfide salt, typically sodium hydrosulfide (NaSH).
Mechanistic Rationale
Similar to the isothiouronium salt method, this reaction proceeds via an SN2 mechanism. The hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide from the neopentyl substrate. The significant steric hindrance of the neopentyl group remains the dominant factor affecting the reaction rate, necessitating forcing conditions to achieve a reasonable conversion.[1] A potential side reaction is the formation of the corresponding dialkyl sulfide, where the initially formed thiolate anion acts as a nucleophile and reacts with another molecule of the neopentyl halide.[2][4] Using an excess of sodium hydrosulfide can help to minimize this side reaction.[4]
Experimental Protocol (Based on a general procedure for primary thiols)[5]
-
In a suitable solvent such as N,N-dimethylformamide (DMF) or an alcohol, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1-1.2 eq). A phase transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial.
-
Add the neopentyl halide (1.0 eq) to the solution under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by GC or TLC.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove any remaining salts and solvent.
-
Dry the organic phase and purify the this compound by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| A one-step synthesis from the alkyl halide. | Very slow SN2 reaction rate due to steric hindrance.[1] |
| Can achieve high yields under optimized conditions. | Potential for dialkyl sulfide byproduct formation.[2][4] |
| Sodium hydrosulfide is a readily available reagent. | Requires elevated temperatures and potentially long reaction times. |
Method 3: Catalytic Conversion of Neopentyl Alcohol with Hydrogen Sulfide
The direct conversion of alcohols to thiols is an industrially significant process, particularly for primary alcohols. This method involves the reaction of neopentyl alcohol with hydrogen sulfide at elevated temperatures over a solid catalyst.
Mechanistic Rationale
This reaction typically proceeds over a heterogeneous catalyst, often a blend of a hydrotreating catalyst (e.g., cobalt-molybdenum or nickel-molybdenum sulfides on a support) and a dehydration catalyst (e.g., alumina).[5] The alcohol is thought to be activated on the catalyst surface, facilitating the nucleophilic attack by hydrogen sulfide. The reaction likely involves the formation of a surface-bound intermediate that is then converted to the thiol. The high temperatures and pressures are necessary to drive the reaction to completion.
Experimental Protocol (Conceptual, based on a general patent for primary alcohols)[6]
-
A packed-bed reactor is loaded with a catalyst blend comprising a hydrotreating catalyst and a dehydration catalyst.
-
A feed stream of neopentyl alcohol and a significant molar excess of hydrogen sulfide (e.g., 9:1 to 20:1 ratio) are passed through the heated reactor.
-
The reaction is maintained at a high temperature (e.g., 200-400 °C) and superatmospheric pressure.
-
The effluent from the reactor, containing the desired thiol, unreacted starting materials, and byproducts (such as water and potentially ethers or olefins), is cooled and separated.
-
The this compound is purified from the product mixture, typically by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially high conversion in a continuous process.[5] | Requires specialized high-temperature and high-pressure equipment. |
| Utilizes neopentyl alcohol, which can be an alternative starting material. | The handling of gaseous, toxic, and flammable hydrogen sulfide requires stringent safety precautions. |
| Suitable for large-scale industrial production. | Catalyst deactivation can be an issue over time. |
Comparative Summary
| Method | Starting Material | Key Reagents | Typical Conditions | Reported/Estimated Yield | Key Considerations |
| Isothiouronium Salt | Neopentyl Halide | Thiourea, NaOH | Reflux in ethanol, extended time | Moderate to Good | Slow reaction due to steric hindrance; avoids sulfide byproducts. |
| Direct Thiolation | Neopentyl Halide | Sodium Hydrosulfide | 80-100 °C in DMF/alcohol | >80% (for general primary halides) | Slow reaction; potential for sulfide byproduct formation. |
| Catalytic Conversion | Neopentyl Alcohol | Hydrogen Sulfide, Catalyst | 200-400 °C, High Pressure | High Conversion | Requires specialized equipment; suitable for industrial scale. |
Visualization of Synthetic Pathways
Caption: Direct Synthesis with Sodium Hydrosulfide.
Caption: Catalytic Conversion from Neopentyl Alcohol.
Conclusion
The synthesis of this compound is primarily challenged by the steric hindrance of the neopentyl group, which significantly retards SN2 reaction rates. The choice of synthetic method will depend on the available starting materials, scale of the reaction, and the equipment at hand. For laboratory-scale synthesis, the isothiouronium salt method offers a reliable, albeit slow, route that minimizes sulfide byproducts. The direct thiolation with sodium hydrosulfide is a more streamlined one-step process but may require careful optimization to suppress byproduct formation. For industrial-scale production, the catalytic conversion of neopentyl alcohol with hydrogen sulfide presents a viable, high-throughput option, provided the necessary infrastructure for high-pressure and high-temperature reactions is in place. Future research may focus on developing more active catalysts or alternative reaction pathways that can overcome the steric barrier of the neopentyl group under milder conditions.
References
-
[No Author]. (n.d.). Using an alkyl halide and a thiol as starting materials, how woul... Study Prep in Pearson+. Retrieved from [Link]
-
[No Author]. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]
-
[No Author]. (2022, October 4). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. Retrieved from [Link]
-
[No Author]. (n.d.). Ch15 : Preparation of Thiols. University of Calgary. Retrieved from [Link]
-
[No Author]. (2021, May 6). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). The efficient conversion of H2S into mercaptan alcohols mediated in protic ionic liquids under mild conditions. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
[No Author]. (n.d.). 2,2-Dimethylpropanethiol. PubChem. Retrieved from [Link]
- [No Author]. (n.d.). Process for synthesis of mercaptans and sulfides from alcohols. Google Patents.
-
[No Author]. (n.d.). aliphatic nucleophilic substitution. Retrieved from [Link]
-
[No Author]. (n.d.). . Retrieved from [Link]
-
[No Author]. (n.d.). The efficient conversion of H2S into mercaptan alcohols mediated in protic ionic liquids under mild condition | Request PDF. ResearchGate. Retrieved from [Link]
- [No Author]. (n.d.). CN105658622B - Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins. Google Patents.
-
[No Author]. (2021, October 2). Preparation Of Aryl Halides From Diazonium Salts. YouTube. Retrieved from [Link]
-
[No Author]. (n.d.). Synthetic access to thiols: A review. Indian Academy of Sciences. Retrieved from [Link]
-
[No Author]. (n.d.). n-DODECYL (LAURYL) MERCAPTAN. Organic Syntheses Procedure. Retrieved from [Link]
Sources
Publish Comparison Guide: Evaluating the Inertness of 2,2-Dimethylpropane-1-Thiol SAMs Against Protein Adsorption
This guide provides a comparative technical evaluation of 2,2-dimethylpropane-1-thiol (neopentanethiol) self-assembled monolayers (SAMs) versus the industry gold standard, Poly(ethylene glycol) (PEG) thiols, specifically focusing on their inertness to protein adsorption.
Executive Summary: The Verdict
In the context of bio-inertness (resistance to non-specific protein adsorption), This compound SAMs are NOT inert.
While they offer a unique sterically bulky and hydrophobic surface, they fail to prevent protein fouling compared to PEG-based alternatives. Our evaluation classifies this compound as a Hydrophobic Reference Surface —useful for studying hydrophobic interactions or creating specific adsorption patterns, but unsuitable for non-fouling applications.
| Feature | This compound | PEG-Thiol (Gold Standard) | n-Alkanethiol (Control) |
| Surface Chemistry | Hydrophobic (Methyl-rich) | Hydrophilic (Ether-rich) | Hydrophobic (Methyl) |
| Protein Adsorption | High (>100 ng/cm²) | Negligible (<5 ng/cm²) | High (>100 ng/cm²) |
| Mechanism | Hydrophobic Interaction | Steric Repulsion + Hydration | Hydrophobic Interaction |
| Packing Order | Disordered / Liquid-like | Helical / Amorphous | Crystalline (All-trans) |
Technical Introduction
Non-specific binding (NSB) of proteins is the primary failure mode for biosensors and drug delivery vehicles. The industry standard for preventing NSB is the formation of a hydration layer using Poly(ethylene glycol) (PEG) or Oligo(ethylene glycol) (OEG) SAMs.
This compound (also known as neopentanethiol) presents a distinct surface topology. Unlike linear n-alkanethiols (e.g., hexanethiol), which form crystalline "all-trans" lattices, the bulky tert-butyl tail group of neopentanethiol disrupts close packing. This guide evaluates whether this steric bulk translates to "inertness" by preventing protein surface contact, or if the hydrophobic penalty dominates.
Mechanistic Comparison
To understand the failure of neopentanethiol as an antifouling agent, we must compare the adsorption mechanisms at the molecular level.
The Hydrophobic Failure (Neopentanethiol)
Proteins in solution possess a hydrophobic core and a hydrophilic shell. When they encounter a hydrophobic surface (like neopentanethiol), the entropy gain from releasing ordered water molecules drives the protein to unfold (denature) and spread its hydrophobic core onto the surface. The steric bulk of the neopentyl group prevents crystalline packing of the SAM, creating a "liquid-like" interface, but it does not mitigate the hydrophobic driving force.
The Steric Success (PEG)
PEG SAMs function via the "Steric Repulsion" and "Hydration" models. The ether oxygens hydrogen-bond with water, creating a tightly bound water barrier. When a protein approaches, it must displace this water (energetically unfavorable) and compress the polymer chains (entropically unfavorable).
Figure 1: Mechanistic pathways determining protein adsorption outcomes.[1][2] The hydrophobic neopentanethiol surface drives adsorption via entropy, while the PEG surface rejects proteins via hydration and steric barriers.
Experimental Validation Protocols
To objectively verify the inertness (or lack thereof), the following self-validating protocols are recommended. These protocols use Surface Plasmon Resonance (SPR) , the standard for label-free interaction analysis.
Protocol A: SAM Formation
Critical Insight: Neopentanethiol is volatile and bulky. Standard 24-hour incubation used for long-chain thiols is often unnecessary but ensures saturation.
-
Substrate Prep: Clean Au(111) chips with UV/Ozone (10 min) followed by an Ethanol rinse.
-
Solution Prep: Prepare 1 mM this compound in absolute ethanol.
-
Control: Prepare 1 mM mPEG-SH (MW 2000) in ethanol.
-
-
Incubation: Immerse chips for 12–18 hours at room temperature in sealed containers (prevent solvent evaporation).
-
Rinse: Rinse copiously with ethanol to remove physisorbed layers, then dry with N₂ gas.
Protocol B: Protein Adsorption Assay (SPR)
Trustworthiness Check: Always include a "Bare Gold" reference channel to normalize for instrument sensitivity.
-
Baseline: Establish a stable baseline with PBS (Phosphate Buffered Saline) at 25°C.
-
Injection: Inject 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen for 10 minutes at 20 µL/min.
-
Why BSA? It is a "sticky" protein that aggressively binds hydrophobic surfaces.
-
-
Wash: Switch back to PBS buffer for 10 minutes to remove loosely bound protein.
-
Quantification: Measure the change in Resonance Units (RU) after the wash.
-
Conversion: 1000 RU ≈ 1 ng/mm² (or 100 ng/cm²).
-
Comparative Data Analysis
The following table summarizes expected quantitative results based on surface chemistry principles and literature values for hydrophobic vs. hydrophilic SAMs.
| Metric | This compound | PEG-Thiol (EG₃-EG₆) | Bare Gold |
| Water Contact Angle (θ) | ~100° - 110° (Hydrophobic) | < 35° (Hydrophilic) | ~60° (Contaminated) |
| Ellipsometric Thickness | ~0.6 - 0.8 nm | 1.5 - 3.0 nm | N/A |
| BSA Adsorption (SPR) | > 1500 RU (>150 ng/cm²) | < 50 RU (<5 ng/cm²) | > 2000 RU |
| Fibrinogen Adsorption | High (Monolayer coverage) | Negligible | High |
| Stability | Moderate (Desorbs > 100°C) | High (Multidentate options) | N/A |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
High Contact Angle: Confirms the exposure of the methyl-rich tert-butyl tail, creating a low-energy surface.
-
High Adsorption: The SPR signal for neopentanethiol will track closely with other hydrophobic alkanethiols (like hexanethiol), proving it offers no significant inertness .
-
Thickness: The layer is very thin due to the short carbon chain (C5), which may allow electron transfer (useful for electrochemistry) but fails to provide a physical barrier against large proteins.
Critical Analysis & Recommendations
Why use this compound?
If it is not inert, why does it appear in literature?
-
Electrochemical Blocking: It forms a compact, insulating layer that blocks ion transport to the electrode without the complexity of long chains.
-
Backfilling: It can be used to "backfill" defects in a primary SAM. Its bulky nature allows it to plug holes where linear chains might not fit, or to intentionally create a disordered phase.
-
Hydrophobic Patterning: It serves as an excellent "capture" region in hydrophobic interaction chromatography or patterned surfaces for cell adhesion.
Recommendation for "Inertness" Applications
If your goal is to prevent protein adsorption:
-
DO NOT USE this compound.
-
USE OEG-Thiols (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH) or Zwitterionic SAMs (e.g., Sulfobetaine thiols).
If your goal is to study the effect of steric bulk on hydrophobic binding :
-
USE this compound as a comparator against n-pentanethiol. You will likely observe that while the packing density differs, the protein adsorption remains high for both.
References
-
Prime, K. L., & Whitesides, G. M. (1991). "Self-Assembled Organic Monolayers: Model Systems for Studying Adsorption of Proteins at Surfaces." Science. Link
- Foundational text establishing that hydrophobic SAMs adsorb proteins while OEG SAMs resist them.
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link
- Comprehensive review detailing the structure, packing, and properties of various alkanethiol SAMs, including bulky and branched variants.
-
Ostuni, E., et al. (2001). "A Survey of Structure-Property Relationships of Surfaces that Resist the Adsorption of Proteins." Langmuir. Link
- Systematic comparison of functional groups, confirming that methyl-terminated groups (like neopentyl) are fouling.
-
Bain, C. D., et al. (1989). "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society. Link
- Describes the thermodynamics of SAM formation, including the role of chain length and steric bulk.
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
